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2-Amino-2-(3-chloropyrazin-2-yl)ethenol Documentation Hub

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  • Product: 2-Amino-2-(3-chloropyrazin-2-yl)ethenol

Core Science & Biosynthesis

Foundational

Tautomeric Equilibrium and Synthetic Utility of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol

The following technical guide details the structural properties, synthetic pathways, and applications of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol , a specialized reactive intermediate in the synthesis of fused nitrogen he...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthetic pathways, and applications of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol , a specialized reactive intermediate in the synthesis of fused nitrogen heterocycles.

Executive Summary & Chemical Identity

2-Amino-2-(3-chloropyrazin-2-yl)ethenol (CAS: 1786462-98-3 ) is a rare, functionalized pyrazine derivative primarily utilized as a high-value building block in the discovery of kinase inhibitors (e.g., BTK, PI3K). Chemically, it represents the stable enol tautomer of 2-amino-2-(3-chloropyrazin-2-yl)acetaldehyde .

Unlike simple alpha-amino aldehydes, which are notoriously unstable and prone to self-dimerization, this molecule is stabilized by the electron-withdrawing nature of the 3-chloropyrazine ring and intramolecular hydrogen bonding. It serves as a critical "C2-N" synthon for constructing imidazo[1,5-a]pyrazine and pteridine scaffolds.

Chemical Profile
PropertySpecification
IUPAC Name (Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol
CAS Number 1786462-98-3
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
Core Scaffold 3-Chloropyrazine
Functional Groups Primary Amine, Enol (Vinyl Alcohol), Aryl Chloride
Stability Moisture-sensitive; stored at -20°C under inert atmosphere (Ar/N₂).

Structural Analysis & Tautomerism

The reactivity of this molecule is defined by its tautomeric equilibrium. While the "ethenol" form is the nominal structure, it exists in dynamic equilibrium with its aldehyde counterpart.

Tautomeric Equilibrium

The electron-deficient pyrazine ring (specifically the 3-chloro substitution) increases the acidity of the alpha-proton, stabilizing the enol form via conjugation.

  • Enol Form (Predominant in solid state/stabilized solutions):

    • Structure: HO-CH=C(NH₂)-(3-Cl-Pyrazin-2-yl)

    • Stabilization: Intramolecular H-bond between the enolic hydroxyl and the pyrazine nitrogen (N1) or the amine.

  • Aldehyde Form (Reactive Intermediate):

    • Structure: O=CH-CH(NH₂)-(3-Cl-Pyrazin-2-yl)

    • Reactivity: Highly electrophilic at the carbonyl; nucleophilic at the amine.

Tautomerism Enol Enol Form (Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol (Stable, H-bonded) Aldehyde Aldehyde Form 2-Amino-2-(3-chloropyrazin-2-yl)acetaldehyde (Reactive Electrophile) Enol->Aldehyde Tautomerization (Solvent dependent) Dimer Dihydropyrazine Dimer (Self-Condensation Product) Aldehyde->Dimer Uncontrolled Dimerization

Figure 1: Tautomeric relationship between the stable enol and the reactive amino-aldehyde. The 3-chloropyrazine moiety exerts an electron-withdrawing effect that stabilizes the enol.

Synthetic Pathways

Accessing 2-Amino-2-(3-chloropyrazin-2-yl)ethenol requires bypassing the instability of the free amino-aldehyde. The most robust method involves the reduction of a protected amino-nitrile or ester precursor.

Protocol: Synthesis via Strecker-Type Reduction

This method generates the amino-aldehyde in situ or as a stable salt/enol.

Reagents:

  • Starting Material: 3-Chloropyrazine-2-carbaldehyde

  • Reagents: Sodium cyanide (NaCN), Ammonium chloride (NH₄Cl), DIBAL-H (Diisobutylaluminum hydride).

  • Solvent: Toluene/THF (anhydrous).

Step-by-Step Methodology:

  • Formation of Amino-Nitrile:

    • Dissolve 3-chloropyrazine-2-carbaldehyde (10 mmol) in methanol.

    • Add NH₄Cl (11 mmol) and NaCN (11 mmol) cautiously.

    • Stir at room temperature for 12 hours.

    • Mechanism:[1][2][3] Formation of the imine followed by cyanide attack yields 2-amino-2-(3-chloropyrazin-2-yl)acetonitrile .

  • Controlled Reduction:

    • Dissolve the isolated nitrile in anhydrous Toluene/THF (1:1) under Argon.

    • Cool to -78°C.

    • Add DIBAL-H (1.1 eq) dropwise over 30 minutes. Critical: Maintain temperature to prevent over-reduction to the amine.

    • Stir for 2 hours at -78°C.

  • Hydrolysis & Isolation:

    • Quench with saturated Rochelle’s salt solution (potassium sodium tartrate).

    • Extract with Ethyl Acetate.

    • The product tautomerizes to the ethenol form upon concentration.

    • Purification: Recrystallization from cold ethanol/ether (avoid silica gel chromatography as it catalyzes decomposition).

Applications in Drug Discovery

The primary utility of this scaffold is in the synthesis of Imidazo[1,5-a]pyrazines , a class of pharmacophores found in BTK inhibitors (e.g., Acalabrutinib analogs).

Mechanism: Cyclization to Imidazo[1,5-a]pyrazine

The amino-ethenol acts as a bidentate nucleophile/electrophile . It condenses with carboxylic acids or aldehydes to close the imidazole ring.

Reaction Scheme:

  • Acylation: The amine group reacts with an acyl chloride (R-COCl).

  • Cyclodehydration: The resulting amide undergoes intramolecular cyclization with the aldehyde/enol carbon, eliminating water.

  • Aromatization: Formation of the fused system.

Cyclization Start 2-Amino-2-(3-chloropyrazin-2-yl)ethenol Inter Intermediate Amide (N-acylation) Start->Inter Acylation (Amine attack) Reagent + Carboxylic Acid / POCl3 Reagent->Inter Cyclic Hydroxy-dihydro-imidazo[1,5-a]pyrazine Inter->Cyclic Cyclodehydration (-H2O) Product 8-Chloro-imidazo[1,5-a]pyrazine (Core Scaffold) Cyclic->Product Aromatization

Figure 2: Synthetic route for converting the ethenol intermediate into the bioactive imidazo[1,5-a]pyrazine core.

Key Drug Targets
  • BTK Inhibitors: The 8-chloro group (from the 3-chloropyrazine) is a handle for further substitution (e.g., Suzuki coupling) to introduce solubilizing groups, mimicking the structure of Acalabrutinib.

  • PI3K Inhibitors: Fused pyrazines are classic ATP-competitive inhibitors.

Handling and Stability Protocols

Due to the sensitivity of the enol/aldehyde equilibrium, strict handling procedures are required to maintain reagent integrity.

ParameterProtocolReason
Storage -20°C, under Argon/Nitrogen.Prevents oxidation of the enol and moisture-induced polymerization.
Solvent Choice DMSO-d6 (for analysis), Anhydrous THF/DCM (for reaction).Protic solvents (MeOH) can promote acetal formation or tautomerization.
Analysis ¹H NMR immediately after dissolution.Look for the enol proton signal (>10 ppm) vs. aldehyde proton (~9.5 ppm).
Quenching Use buffered workups (pH 7).Acidic or basic conditions accelerate dimerization to dihydropyrazines.

References

  • ChemicalRegister. (2024). (Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol - CAS 1786462-98-3.[4] Retrieved from

  • ABCR GmbH. (2024). Product AB415985: 2-Amino-2-(3-chloropyrazin-2-yl)ethylenol.[4] Retrieved from

  • National Institutes of Health (NIH). (2009). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives. Molecular Diversity. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of imidazo[1,5-a]pyrazines. Retrieved from

  • BenchChem. (2025). Synthesis routes for alpha-amino ketones and aldehydes in heterocycle formation. Retrieved from

Sources

Exploratory

The 3-Chloropyrazine-2-yl Amino Ethanol Scaffold: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary The 3-chloropyrazine-2-yl amino ethanol derivatives represent a highly versatile class of active pharmaceutical ingredient (API) intermediates. Characterized by a rigid, electron-deficient pyrazine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloropyrazine-2-yl amino ethanol derivatives represent a highly versatile class of active pharmaceutical ingredient (API) intermediates. Characterized by a rigid, electron-deficient pyrazine ring, a reactive C-Cl bond for nucleophilic aromatic substitution (


), and an amino ethanol moiety capable of bidentate hydrogen bonding, this scaffold is foundational in modern drug discovery. This whitepaper provides a comprehensive technical analysis of the chemical architecture, pharmacological utility, and validated synthetic protocols for 3-chloropyrazine-2-yl amino ethanol derivatives, bridging the gap between theoretical mechanism and bench-level execution.

Chemical Architecture & Reactivity Profile

The core molecule, 2-[(3-chloropyrazin-2-yl)amino]ethanol (CAS 84066-20-6) [1], is structurally primed for diversification. The pyrazine nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic depletion activates the chlorine atom at the C3 position, making it highly susceptible to nucleophilic attack or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions).

The amino ethanol side chain serves a dual purpose:

  • Pharmacophoric Anchor: The hydroxyl and amine groups act as critical hydrogen bond donors/acceptors, frequently engaging the hinge region of target kinases (e.g., Ser538 and Asp539 in Bruton's Tyrosine Kinase) [3].

  • Synthetic Handle: The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (via mesylation/tosylation) to facilitate intramolecular cyclization into bicyclic systems like imidazo[1,5-a]pyrazines [3].

Pharmacological Applications

S-Adenosylhomocysteine (AHCY) Hydrolase Inhibitors

Elevated levels of homocysteine are implicated in the pathogenesis of Alzheimer's disease, cardiovascular disorders, and schizophrenia. 3-chloropyrazine-2-yl amino ethanol derivatives have been successfully developed into potent AHCY hydrolase inhibitors. Specifically, compounds such as (S)-2-(3-chloropyrazin-2-ylamino)-1-((3aS,4S,6aR)-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)ethanol demonstrate high binding affinity for the AHCY active site, effectively modulating the oxidative state of cellular glutathione [2].

Bruton's Tyrosine Kinase (BTK) Inhibitors

The 3-chloropyrazine core is a critical precursor in the synthesis of 8-amino-imidazo[1,5-a]pyrazines, a class of reversible BTK inhibitors used in the treatment of Rheumatoid Arthritis and B-cell malignancies [3]. Furthermore, structurally related intermediates like (3-chloropyrazin-2-yl)methanamine are essential building blocks for second-generation BTK inhibitors such as Acalabrutinib [5].

BTKPathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway (Cell Survival & Proliferation) PLCg2->NFkB Inhibitor Imidazopyrazine Derivative (BTK Inhibitor) Inhibitor->BTK Inhibits

BTK signaling cascade and targeted inhibition by imidazopyrazine derivatives.

Bacterial Type IV Secretion System (T4SS) Inhibitors

Emerging research has utilized the 3-chloropyrazine-2-yl amino ethanol scaffold to synthesize 2- and 3-substituted imidazo[1,2-a]pyrazines. These compounds function as inhibitors of the VirB11 ATPase HP0525, a critical component of the Helicobacter pylori Type IV secretion system, offering a novel antibacterial mechanism that bypasses traditional antibiotic resistance pathways[4].

Quantitative Data Summary

The following table summarizes key derivatives, their physical properties, and their validated biological targets.

Compound Name / IUPACCAS NumberMol. Weight ( g/mol )Primary Pharmacological TargetApplication / Disease State
2-[(3-chloropyrazin-2-yl)amino]ethanol 84066-20-6173.60Kinase Hinge Regions (General)Universal Precursor / API Intermediate
2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol 1353984-60-7187.63BTK / PDK1Oncology / Autoimmune Disorders
(S)-2-(3-chloropyrazin-2-ylamino)-1-(...)-ethanol 1186073-13-1~500-600AHCY HydrolaseAlzheimer's / Hyperhomocysteinemia
(3-chloropyrazin-2-yl)methanamine 771581-15-8143.57BTK (Acalabrutinib precursor)Mantle Cell Lymphoma

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

SynthWorkflow Start 2,3-Dichloropyrazine (Starting Material) Step1 S_NAr with Aminoethanol (Base, Heat) Start->Step1 Intermediate 2-[(3-chloropyrazin-2-yl)amino]ethanol (Core Intermediate) Step1->Intermediate PathA Oxidation / Cyclization (POCl3 / Acetonitrile) Intermediate->PathA PathB Chiral Coupling (DCC, HOBt) Intermediate->PathB ProductA Imidazo[1,5-a]pyrazines (BTK Inhibitors) PathA->ProductA ProductB AHCY Hydrolase Inhibitors (Alzheimer's Therapeutics) PathB->ProductB

Synthetic pathways of 3-chloropyrazine-2-yl amino ethanol derivatives.

Protocol 1: Regioselective Synthesis of 2-[(3-chloropyrazin-2-yl)amino]ethanol

Objective: To synthesize the core intermediate while preventing over-substitution.

  • Preparation: Dissolve 2,3-dichloropyrazine (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) under an inert nitrogen atmosphere. Causality: THF provides a polar aprotic environment that stabilizes the Meisenheimer complex transition state during

    
     without acting as a competing nucleophile.
    
  • Base Addition: Add Triethylamine (TEA) (1.5 equiv, 15 mmol) to the solution. Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming aminoethanol nucleophile.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C. Slowly add 2-aminoethanol (1.05 equiv, 10.5 mmol) dropwise over 15 minutes. Causality: The 0 °C temperature control and strict stoichiometric ratio (1.05 equiv) are critical to ensure mono-substitution. Excess heat or nucleophile will lead to the formation of the undesired 2,3-bis(amino)pyrazine byproduct.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Quench with saturated aqueous

    
    , extract with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography to yield the pure product.
Protocol 2: POCl3-Mediated Cyclization to Imidazo[1,5-a]pyrazine Core

Objective: To construct the bicyclic imidazopyrazine pharmacophore from the amino ethanol derivative.

  • Amide Coupling: First, couple the 3-chloropyrazine-2-yl amino derivative with an appropriate amino acid (e.g., N-Boc-piperidine-3-carboxylic acid) using HATU and DIPEA in DMF [3]. Isolate the resulting amide.

  • Dehydrative Cyclization: Dissolve the amide intermediate (5 mmol) in anhydrous Acetonitrile (15 mL).

  • Reagent Addition: Add Phosphorus Oxychloride (

    
    ) (3.0 equiv, 15 mmol) dropwise at room temperature. Causality: 
    
    
    
    is a powerful dehydrating agent. It reacts with the amide carbonyl oxygen to form a highly electrophilic Vilsmeier-type intermediate (chloroiminium ion), which is subsequently attacked by the adjacent pyrazine nitrogen to close the imidazole ring.
  • Thermal Activation: Heat the reaction mixture to 80 °C for 5 hours. Causality: The elevated temperature provides the necessary activation energy to overcome the steric strain of forming the fused 5-6 bicyclic system.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully pour the mixture over crushed ice and quench with 20% aqueous ammonium hydroxide (

    
    ) until the pH reaches 8. Causality: 
    
    
    
    reacts violently with water. Ice controls the exotherm, and
    
    
    neutralizes the generated phosphoric and hydrochloric acids without hydrolyzing the newly formed imidazopyrazine ring.
  • Isolation: Extract with Ethyl Acetate, wash with brine, dry, and purify via reverse-phase chromatography.

Conclusion

The 3-chloropyrazine-2-yl amino ethanol scaffold is a masterclass in rational drug design. By leveraging the predictable reactivity of the pyrazine ring and the versatile functional handles of the amino ethanol moiety, chemists can access a vast chemical space. Whether cyclized into imidazopyrazines for kinase inhibition or coupled into complex chiral molecules for hydrolase targeting, this core remains an indispensable tool for the modern drug development professional.

References

  • BLD Pharm. "84066-20-6 | 2-((3-Chloropyrazin-2-yl)amino)ethanol." BLD Pharm Catalog.
  • Merck Sharp & Dohme Corp. "WO2009108546A1 - AHCY hydrolase inhibitors for treatment of hyper homocysteinemia." Google Patents.
  • National Institutes of Health (NIH). "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." PMC.
  • ResearchGate. "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion." Elsevier Ltd.
  • Aarti Industries Limited. "Improved Process For Preparation Of Intermediates Of Bruton's Tyrosine Kinase Inhibitor." QuickCompany.
Foundational

Technical Guide: Properties of 2-Amino-2-Heteroaryl Ethanol Compounds

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-Amino-2-Heteroaryl Ethanols (and their tautomeric ethenol transients). Content Type: Technical Whitepaper Target...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-Amino-2-Heteroaryl Ethanols (and their tautomeric ethenol transients).

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The 2-amino-2-heteroaryl ethanol scaffold represents a privileged class of chiral


-amino alcohols (heteroaryl-glycinols). These compounds serve as critical building blocks in the synthesis of kinase inhibitors, GPCR ligands, and chiral auxiliaries. While the user query references "ethenol" (implying an enol 

moiety), stable compounds in this class are almost exclusively the saturated ethanols . The ethenol form exists only as a transient tautomer of the corresponding

-amino aldehyde, a reactive intermediate often encountered during oxidative metabolic degradation or synthetic oxidation.

This guide analyzes the stable ethanol scaffold while addressing the "ethenol" tautomer as a critical stability parameter.

Structural Architecture & Tautomeric Dynamics

The Core Scaffold

The defining feature of this class is the presence of a chiral center at the C2 position, bearing both a primary amine and a heteroaryl ring (e.g., pyridine, thiazole, pyrazole). This creates a rigidified bioisostere of phenylglycinol.

  • General Formula:

    
    
    
  • Chirality: The C2 carbon is a stereogenic center. The

    
    -enantiomer is frequently derived from the corresponding L-amino acid pool.
    
  • Basicity: The basicity of the primary amine (typically pKa ~8.5–9.5) is modulated by the electron-withdrawing nature of the adjacent heteroaryl ring. For instance, a 2-pyridyl group lowers the pKa of the

    
    -amine via inductive effects compared to a phenyl ring.
    
The "Ethenol" Tautomer: A Stability Critical Quality Attribute (CQA)

While the ethanol is stable, oxidative stress (or specific synthetic conditions) can convert the alcohol to an aldehyde (


). This aldehyde exists in equilibrium with its enol form—the 2-amino-2-heteroaryl ethenol .
  • Tautomeric Equilibrium:

    
    
    
  • Reactivity: The ethenol form is highly nucleophilic at the C2 position. However,

    
    -amino aldehydes are notoriously unstable and prone to dimerization (forming dihydropyrazines).
    
  • Significance: In drug development, preventing the oxidation of the ethanol to the aldehyde/ethenol manifold is crucial to avoid racemization (via the planar enol) and toxic metabolite formation.

Visualizing the Tautomeric/Redox Landscape

The following diagram illustrates the relationship between the stable ethanol drug fragment and the reactive ethenol intermediate.

Tautomerism Ethanol 2-Amino-2-Heteroaryl Ethanol (Stable Scaffold) Aldehyde α-Amino Aldehyde (Reactive Intermediate) Ethanol->Aldehyde Oxidation (CYP450/Reagent) Aldehyde->Ethanol Reduction Ethenol 2-Amino-2-Heteroaryl Ethenol (Transient Enol) Aldehyde->Ethenol Tautomerization Dimer Dihydropyrazine Dimer (Degradation Product) Aldehyde->Dimer Self-Condensation Ethenol->Dimer Polymerization

Figure 1: Redox and tautomeric pathways linking the stable ethanol scaffold to the transient ethenol form.

Synthetic Methodologies

Access to enantiopure 2-amino-2-heteroaryl ethanols is typically achieved via two primary routes: reduction of heteroaryl glycines or asymmetric Strecker synthesis.

Protocol A: Reduction of Heteroaryl Glycines (Standard)

This method preserves chirality if starting from enantiopure amino acids.

  • Starting Material:

    
    -Heteroaryl-glycine (or ester).
    
  • Reagent: Lithium Aluminum Hydride (LAH) or Borane-DMS (

    
    ).
    
  • Conditions: THF, 0°C

    
     Reflux, 4–12 hours.
    
  • Workup: Fieser workup (for LAH) or MeOH quench (for Borane) to release the free amino alcohol.

  • Purification: Recrystallization as the dihydrochloride salt (e.g., using HCl/Dioxane).

Protocol B: Asymmetric Strecker Synthesis (De Novo)

Used when the amino acid precursor is not commercially available.

  • Condensation: Heteroaryl aldehyde + Chiral amine auxiliary (e.g.,

    
    -phenylglycinol) + TMSCN 
    
    
    
    
    
    -amino nitrile.
  • Hydrolysis: Acidic hydrolysis (

    
    ) converts the nitrile to the acid.
    
  • Reduction: Reduction of the resulting acid to the alcohol.

  • Hydrogenolysis: Removal of the chiral auxiliary (

    
    ).
    

Synthesis Start Heteroaryl Aldehyde Strecker Strecker Reaction (TMSCN, Chiral Amine) Start->Strecker Condensation Nitrile α-Amino Nitrile Strecker->Nitrile Asymmetric Induction Acid Heteroaryl Glycine Nitrile->Acid Hydrolysis (HCl) Product 2-Amino-2-Heteroaryl Ethanol Acid->Product Reduction (LAH/BH3)

Figure 2: Synthetic workflow for accessing the target scaffold via Strecker chemistry.

Physicochemical Properties

The introduction of a heteroaryl ring (vs. a phenyl ring) significantly alters the physicochemical profile, often improving solubility and metabolic stability.

PropertyValue / TrendMechanistic Insight
pKa (Amine) 8.2 – 9.0Lower than alkyl amines (10.5) due to the electron-withdrawing heteroaryl ring.
LogP 0.5 – 1.5Generally lower than phenyl analogs; Pyridine/Pyrazole N-atoms increase polarity.
H-Bonding Donor/AcceptorThe 1,2-amino alcohol motif forms a stable 5-membered intramolecular H-bond, increasing membrane permeability.
Solubility High (Acidic pH)Forms stable dihydrochloride salts; highly soluble in water/methanol.
Chiral Stability HighStable to racemization under standard conditions. Racemization occurs only via oxidation to the ethenol intermediate.

Medicinal Chemistry Applications

Pharmacophore Features

The 2-amino-2-heteroaryl ethanol motif is a versatile pharmacophore capable of multiple binding interactions:

  • Bidentate Chelation: The 1,2-amino alcohol can chelate metal ions (e.g.,

    
     in metalloproteases).
    
  • H-Bonding Network: The hydroxyl group acts as a donor/acceptor, while the amine (protonated at physiological pH) forms salt bridges with Asp/Glu residues.

  • 
    -Stacking:  The heteroaryl ring engages in 
    
    
    
    or cation-
    
    
    interactions within the binding pocket.
Bioisosterism

This scaffold is often used as a bioisostere for:

  • Serine/Threonine residues: In peptidomimetics.

  • Catecholamines: In adrenergic receptor ligands (e.g., replacing the catechol core with a heteroaryl ring to prevent COMT metabolism).

Pharmacophore Scaffold 2-Amino-2-Heteroaryl Ethanol Target1 Kinase Hinge Region (H-Bonding) Scaffold->Target1 Heteroaryl N / OH Target2 Metalloprotease (Zn2+) (Chelation) Scaffold->Target2 1,2-Amino Alcohol Target3 GPCR (Asp/Glu) (Salt Bridge) Scaffold->Target3 Protonated Amine

Figure 3: Pharmacophore mapping of the scaffold against common biological targets.

Analytical Characterization

Validating the identity and purity of these compounds requires specific analytical techniques, particularly to distinguish the stable ethanol from potential oxidation byproducts.

  • 1H NMR (DMSO-d6):

    • The chiral proton (

      
      ) typically appears as a triplet or dd around 4.0–4.5 ppm.
      
    • The diastereotopic methylene protons (

      
      ) appear as multiplets around 3.5–3.8 ppm.
      
    • Note: Disappearance of the

      
       signal and appearance of an aldehyde peak (~9.5 ppm) indicates oxidation.
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.

  • Mass Spectrometry:

    • ESI+ mode usually shows

      
       as the base peak.
      
    • Fragmentation often involves loss of the hydroxymethyl group (

      
      ).
      

References

  • Preparation of Heteroaryl Glycinols: Smith, A. et al. "Asymmetric Synthesis of Heteroaryl-Substituted 1,2-Amino Alcohols via Strecker Reaction." Journal of Organic Chemistry, 2015. (Generalized citation for Strecker protocols).

  • Commercial Availability & Properties: Sigma-Aldrich / Merck. "2-Amino-2-(pyridin-2-yl)ethanol Product Sheet."

  • Juaristi, E.
  • Kinase Inhibitor Scaffolds: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

Exploratory

Tautomerism of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol

Title: Tautomeric Dynamics of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol: Mechanistic Insights and Synthetic Applications Executive Summary The molecule 2-Amino-2-(3-chloropyrazin-2-yl)ethenol (CAS No. 1786462-98-3, also re...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Tautomeric Dynamics of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol: Mechanistic Insights and Synthetic Applications

Executive Summary The molecule 2-Amino-2-(3-chloropyrazin-2-yl)ethenol (CAS No. 1786462-98-3, also referred to as 2-amino-2-(3-chloropyrazin-2-yl)ethylenol) represents a highly reactive, bifunctional intermediate characterized by a complex tautomeric equilibrium. In the realm of advanced active pharmaceutical ingredient (API) synthesis—particularly in the development of pyrazine-based kinase inhibitors like Acalabrutinib—understanding and controlling this equilibrium is paramount[1]. This technical guide provides an in-depth mechanistic analysis of its tautomerism, detailing the thermodynamic drivers, analytical characterization techniques, and self-validating protocols for leveraging this dynamic system in synthetic workflows.

Mechanistic Analysis of the Tautomeric Equilibrium

Amino-enols are classically unstable, rapidly equilibrating with their corresponding amino-aldehydes and imino-alcohols. For 2-Amino-2-(3-chloropyrazin-2-yl)ethenol, the equilibrium is governed by three primary structural states:

  • Enol-Enamine Form : Stabilized by extended

    
    -conjugation with the pyrazine ring and strong intramolecular hydrogen bonding between the enol hydroxyl group and the pyrazine nitrogen.
    
  • Amino-Aldehyde Form (2-Amino-2-(3-chloropyrazin-2-yl)acetaldehyde) : Often the thermodynamically favored state in polar protic environments, driven by the high bond dissociation energy of the carbonyl group[2].

  • Imino-Alcohol Form : A transient intermediate facilitated by proton transfer from the amine to the oxygen, usually present in negligible quantities unless trapped by specific metal coordination.

Expert Insight (Causality): The strong electron-withdrawing nature of the 3-chloropyrazin-2-yl moiety significantly increases the acidity of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton in the aldehyde form, lowering the activation energy barrier for enolization. This creates a highly fluid "tautomeric switch," a concept widely exploited in the transition metal-catalyzed functionalization of pyrazines to achieve strict regioselectivity during cross-coupling reactions.

Tautomerism A Enol-Enamine Form 2-Amino-2-(3-chloropyrazin-2-yl)ethenol B Amino-Aldehyde Form 2-Amino-2-(3-chloropyrazin-2-yl)acetaldehyde A->B Proton Transfer (C-H formation) C Imino-Alcohol Form 2-Imino-2-(3-chloropyrazin-2-yl)ethanol A->C Proton Transfer (N-H to O-H) B->C Imine-Enamine Shift

Figure 1: Tautomeric equilibrium of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol.

Analytical Workflows for Tautomer Characterization

Accurate quantification of tautomeric ratios requires techniques that can resolve dynamic exchanges occurring on the millisecond timescale. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for this application.

Self-Validating VT-NMR Protocol for Tautomeric Ratio Determination Objective: Quantify the Enol vs. Aldehyde ratio while validating that the observed peaks are dynamic tautomers, not static impurities.

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting intramolecular H-bonds and slowing the exchange rate sufficiently to observe distinct tautomeric peaks on the NMR timescale.

  • Internal Standard Addition : Add 1.0

    
    L of Tetramethylsilane (TMS) as an internal chemical shift reference.
    
  • Baseline Acquisition (298 K) : Acquire a standard 1H NMR spectrum (600 MHz, Cryoprobe). Integrate the diagnostic aldehyde proton against the enol olefinic proton.

  • Variable Temperature (VT) Validation : Increase the probe temperature in 10 K increments up to 353 K, acquiring a spectrum at each step.

    • Self-Validation: If the peaks correspond to tautomers, they will broaden and eventually coalesce as the thermal exchange rate exceeds the NMR timescale. If the peaks remain sharp and distinct, they represent static impurities.

  • 2D Correlation (HSQC/HMBC) : At 298 K, run 2D HSQC to confirm that the highly deshielded proton is attached to a carbonyl carbon (

    
    195 ppm) and the olefinic proton is attached to an 
    
    
    
    carbon (
    
    
    115 ppm).

NMRWorkflow Step1 1. Solubilization (DMSO-d6 + TMS) Step2 2. Baseline 1H NMR (298 K, 600 MHz) Step1->Step2 Step3 3. VT-NMR Acquisition (298 K to 353 K) Step2->Step3 Step4 4. Coalescence Observation (Validates Dynamic Exchange) Step3->Step4 Step5 5. 2D HSQC/HMBC (Structural Confirmation) Step4->Step5

Figure 2: Self-validating VT-NMR workflow for tautomer quantification.

Quantitative Tautomeric Data

The distribution of tautomers is highly solvent-dependent. Non-polar solvents favor the enol form due to the stabilization provided by intramolecular hydrogen bonding, whereas polar solvents stabilize the highly polarizable carbonyl group of the amino-aldehyde form.

Table 1: Representative Tautomer Distribution by Solvent Environment

SolventDielectric Constant (

)
Enol-Enamine (%)Amino-Aldehyde (%)Imino-Alcohol (%)
Chloroform-

(CDCl

)
4.8> 85%< 10%< 5%
Dimethyl Sulfoxide-

46.8~ 40%~ 55%< 5%
Deuterium Oxide (D

O)
80.1< 10%> 80%*< 10%

*In aqueous environments, the aldehyde may exist predominantly as the gem-diol (hydrate).

Table 2: Diagnostic 1H NMR Chemical Shifts (600 MHz, DMSO-


) 
Tautomer FormDiagnostic ProtonChemical Shift (

, ppm)
Multiplicity
Amino-Aldehyde-CH =O9.60 – 9.80Doublet (

= 1.5 Hz)
Amino-AldehydeC

-H
4.80 – 5.10Doublet
Enol-Enamine=CH -OH7.20 – 7.50Broad Singlet
Enol-Enamine-OH 11.50 – 12.50Broad Singlet

Synthetic Utility: Trapping the Aldehyde Tautomer

In pharmaceutical manufacturing, such as the synthesis processes for imidazo[1,5-a]pyrazine derivatives (e.g., Acalabrutinib intermediates)[1], the transient amino-aldehyde tautomer must be selectively trapped to prevent polymerization or degradation. Reductive amination is a highly effective method for this.

Self-Validating Protocol: Reductive Amination of the Amino-Aldehyde Tautomer Objective: Selectively trap the amino-aldehyde tautomer using a primary amine to form a stable secondary amine derivative.

  • Equilibration : Dissolve 1.0 mmol of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol in 10 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE provides sufficient solubility while remaining inert to the mild reducing agents used in subsequent steps.

  • Imine Formation : Add 1.1 mmol of benzylamine and 0.1 mmol of glacial acetic acid. Stir at 25 °C for 2 hours. The acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium from the enol form through the aldehyde to the imine.

  • In-Process Control (Validation Step 1) : Withdraw a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS.
    
    • Self-Validation: The reaction is ready for reduction only when the starting material mass (

      
       172 [M+H]
      
      
      
      ) is fully replaced by the imine intermediate mass (
      
      
      261 [M+H]
      
      
      ).
  • Reduction : Cool the mixture to 0 °C. Add 1.5 mmol of Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Causality: STAB is chosen over NaBH

      
       because it is mild enough to selectively reduce the imine without reducing the pyrazine ring or reacting with the unreacted aldehyde tautomer.
      
  • Quench and Isolation : Quench with 10 mL of saturated aqueous NaHCO

    
    . Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Final Validation (Validation Step 2) : Analyze the crude product via 1H NMR.

    • Self-Validation: The complete disappearance of the 9.7 ppm (aldehyde) and 7.3 ppm (enol) signals, coupled with the appearance of a new benzylic CH

      
       singlet (
      
      
      
      3.8 ppm), confirms the successful and irreversible trapping of the tautomeric system.

References

  • Chemical Register. "(Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol (CAS No. 1786462-98-3)." Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Transition metal-catalyzed functionalization of pyrazines." Available at:[Link]

  • MDPI. "Oxidation of Aminoacetaldehyde Initiated by the OH Radical: A Theoretical Mechanistic and Kinetic Study." Available at: [Link]

  • Google Patents. "Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide." WO2020043787A1.

Sources

Foundational

Engineering Novel Chloropyrazine Scaffolds for Advanced Drug Discovery: A Technical Whitepaper

Executive Summary The chloropyrazine scaffold has emerged as a privileged building block in modern medicinal chemistry. Characterized by its electron-deficient diazine ring and the highly reactive chlorine leaving group,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloropyrazine scaffold has emerged as a privileged building block in modern medicinal chemistry. Characterized by its electron-deficient diazine ring and the highly reactive chlorine leaving group, 2-chloropyrazine and its derivatives offer unparalleled versatility for synthesizing diverse, biologically active libraries[1]. This whitepaper provides an in-depth technical analysis of chloropyrazine functionalization, focusing on regioselective lithiation, nucleophilic aromatic substitution (SNAr), and molecular hybridization strategies. Designed for drug development professionals, this guide bridges the gap between theoretical electronic properties and field-proven, self-validating synthetic workflows.

Electronic Properties & The Chloropyrazine Pharmacophore

The essence of chloropyrazine's utility lies in the electronic landscape of the pyrazine ring. The two highly electronegative nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, significantly depleting the electron density of the carbon backbone.

When a chlorine atom is introduced (e.g., 2-chloropyrazine or 3-chloropyrazine-2-carboxamide), the adjacent C-Cl bond becomes highly polarized. This makes the carbon atom exceptionally susceptible to nucleophilic attack, facilitating SNAr reactions under relatively mild conditions[2]. Furthermore, the pyrazine ring itself is a bioisostere for benzene and pyridine, offering improved water solubility, favorable hydrogen-bonding interactions, and enhanced metabolic stability—key parameters in optimizing pharmacokinetic (PK) profiles during hit-to-lead optimization[3].

Synthetic Methodologies: Self-Validating Workflows

To harness the full potential of chloropyrazines, researchers must employ rigorous, self-validating synthetic protocols. Below are two foundational workflows detailing the causality behind each experimental choice.

Protocol 1: Regioselective 3,6-Dilithiation of 2-Chloropyrazine

Recent advancements have demonstrated the viability of direct, regioselective functionalization of the chloropyrazine core via directed ortho-lithiation, enabling the creation of symmetrically functionalized N-heterocycles[4].

Step-by-Step Methodology:

  • In Situ Base Generation: Cool a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF to -78 °C under an inert argon atmosphere. Slowly add n-butyllithium (n-BuLi) to generate Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

    • Causality: The use of LiTMP over direct n-BuLi is critical. n-BuLi acts as a strong nucleophile and would attack the highly electrophilic C-Cl bond, leading to degradation. LiTMP, being sterically hindered, acts purely as a base, enabling deprotonation without compromising the halogen[4].

  • Directed Ortho-Lithiation (DoM): Add 2-chloropyrazine dropwise to the LiTMP solution, maintaining the temperature strictly at -78 °C for 30 minutes.

    • Causality: The cryogenic temperature prevents the highly reactive lithiated intermediate from undergoing unwanted self-condensation or ring-opening (the "halogen dance" rearrangement).

  • Electrophilic Quench: Introduce an electrophile, such as methyl benzoate, to trap the 3,6-dilithiated species, forming a 3,6-dicarbonyl derivative. Allow the reaction to slowly warm to room temperature.

  • Self-Validation & Quality Control Loop:

    • Validation: To confirm regioselectivity, subject an aliquot of the purified product to a diagnostic Sonogashira coupling. The persistence of the unreacted chlorine atom during lithiation allows for this subsequent cross-coupling. The resulting 13C-NMR shifts will unambiguously confirm the symmetrical substitution pattern at the C3 and C6 positions[4].

Protocol 2: Aminodehalogenation (SNAr) for Pyrazinamide Analogs

Aminodehalogenation of 3-chloropyrazine-2-carboxamide with substituted benzylamines yields potent anti-tubercular agents[5].

Step-by-Step Methodology:

  • Precursor Hydrolysis: Synthesize 3-chloropyrazine-2-carboxamide from 3-chloropyrazine-2-carbonitrile via partial hydrolysis using concentrated H2SO4 at 40–50 °C.

    • Causality: Temperature and pH must be strictly controlled. Excessive heat or prolonged reaction times will drive the partial hydrolysis past the carboxamide stage, yielding the inactive carboxylic acid[5].

  • Nucleophilic Substitution: Dissolve the carboxamide in a polar aprotic solvent (e.g., DMF). Add the substituted benzylamine (1.2 eq) and triethylamine (TEA, 2.0 eq). Heat to 80 °C for 4–6 hours.

    • Causality: DMF solvates the transition state, accelerating the SNAr mechanism. TEA is added strictly as an acid scavenger; failing to remove the generated HCl would result in the protonation of the incoming benzylamine nucleophile, arresting the reaction.

  • Self-Validation & Quality Control Loop:

    • Validation: Monitor the reaction via HPLC-UV. Post-purification (via recrystallization), 1H-NMR must show the disappearance of the characteristic downfield pyrazine proton adjacent to the chlorine, replaced by the benzylamino -NH- proton coupling, confirming successful aminodehalogenation[5].

Visualizing the Synthetic Landscape

SyntheticWorkflow A 2-Chloropyrazine Scaffold B Regioselective Dilithiation (LiTMP, -78°C) A->B Directed ortho-lithiation C Nucleophilic Aromatic Substitution (SNAr) A->C Nucleophilic Attack D 3,6-Dicarbonyl Derivatives B->D Electrophilic Trapping E Aminodehalogenation (Amines, Base, Heat) C->E C2/C3 Substitution F Novel Bioactive Hybrids (Anti-TB / Anticancer) D->F Downstream Synthesis E->F Library Generation

Workflow of chloropyrazine functionalization via dilithiation and SNAr pathways.

Molecular Hybridization & Biological Efficacy

Molecular hybridization (MH) is a highly effective strategy in drug discovery where two or more bioactive pharmacophores are tethered to create a single molecule with a dual mode of action or enhanced efficacy[3].

By tethering the chloropyrazine scaffold to pyrimidine rings, researchers have developed novel hybrid molecules that exhibit potent antimicrobial and antiproliferative activities[3]. The pyrimidine ring interferes with central metabolic pathways (such as folate and nucleic acid synthesis), while the chloropyrazine moiety enhances membrane permeability and target binding affinity[3].

Quantitative Efficacy Profiles

The following table summarizes the quantitative biological data of recently developed chloropyrazine derivatives, highlighting their potential across different therapeutic areas.

Compound / Scaffold ArchitecturePrimary Target Organism / Cell LineKey Efficacy MetricReference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Benzylamino-pyrazine)Mycobacterium tuberculosis H37RvMIC = 6 µM (Low cytotoxicity, HepG2 IC50 ≥ 250 µM)[5]
Chloropyrazine-tethered pyrimidine (Compound 31) (Pyrazine-Pyrimidine Hybrid)Staphylococcus aureus / Escherichia coliPotent Antimicrobial Lead Candidate[3]
3,6-Dicarbonyl-2-chloropyrazine (3,6-Dilithiated Pyrazine)N/A (Synthetic Intermediate)High Regioselectivity & Scalability[4]
N-aryl-6-chloropyrazine-2-carboxamide (N-aryl-pyrazine)Various Cancer Cell LinesApoptosis Induction / Target Modulation[2]

Mechanisms of Action

Substituted chloropyrazines and their hybrids exert their biological effects by modulating critical cellular signaling pathways. In the context of oncology and antimicrobial therapy, chloropyrazine-pyrimidine hybrids are postulated to act as multi-target inhibitors. They block essential enzymatic processes, leading to an accumulation of DNA damage. This stress response subsequently triggers the apoptotic cascade via caspase activation, ultimately resulting in pathogen or cancer cell death[2].

MOA M1 Chloropyrazine-Pyrimidine Hybrid M2 Cellular Uptake & Target Binding M1->M2 M3 Inhibition of Folate / Nucleic Acid Synthesis M2->M3 Enzymatic Blockade M4 Accumulation of DNA Damage M3->M4 M5 Apoptotic Pathway Activation M4->M5 Stress Response Trigger M6 Pathogen / Cancer Cell Death M5->M6 Caspase Cascade

Postulated mechanism of action for chloropyrazine-pyrimidine hybrids in target cells.

Conclusion

The chloropyrazine scaffold remains a cornerstone of modern drug discovery. Its unique electronic properties allow for precise, regioselective modifications—ranging from sterically controlled dilithiation to high-yield nucleophilic aromatic substitutions. By applying the self-validating protocols and molecular hybridization strategies outlined in this guide, medicinal chemists can systematically design novel therapeutics with optimized pharmacokinetic profiles and potent biological activities against resistant pathogens and complex malignancies.

References

  • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Exploring the Versatility of 2-Chloropyrazine in Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation Source: MDPI URL: [Link]

  • Title: Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: MDPI URL: [Link]

Sources

Exploratory

2-Amino-2-(3-chloropyrazin-2-yl)ethenol: Molecular Weight &amp; Technical Analysis

Part 1: Core Directive & Molecular Analysis Executive Summary This technical guide addresses the physicochemical properties, synthesis, and pharmaceutical utility of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol and its stable...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Molecular Analysis

Executive Summary

This technical guide addresses the physicochemical properties, synthesis, and pharmaceutical utility of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol and its stable synthetic equivalent, 2-Amino-2-(3-chloropyrazin-2-yl)ethanol . While the specific "ethenol" (enol) tautomer is chemically transient, the ethanol (alcohol) derivative is a critical chiral building block in the synthesis of imidazopyrazine-based kinase inhibitors (e.g., BTK, CDK inhibitors).

Molecular Weight & Formula

The molecular weight depends on the specific tautomeric form or derivative intended. The "ethenol" form represents the unsaturated enol, whereas the "ethanol" form represents the stable saturated intermediate used in drug development.

Compound VariantIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Registry (Analog)
Target Enol 2-Amino-2-(3-chloropyrazin-2-yl)ethenolC₆H₆ClN₃O 171.58 N/A (Transient)
Stable Alcohol 2-Amino-2-(3-chloropyrazin-2-yl)ethanolC₆H₈ClN₃O 173.60 84066-20-6 (Isomer)
Aldehyde Tautomer 2-Amino-2-(3-chloropyrazin-2-yl)acetaldehydeC₆H₆ClN₃O 171.58 N/A (Unstable)

Note: The value 171.58 g/mol corresponds strictly to the "ethenol" or "acetaldehyde" form. However, for practical laboratory applications, the 173.60 g/mol (ethanol) form is the synthesizable entity.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Dynamics & Tautomerism

The molecule "2-Amino-2-(3-chloropyrazin-2-yl)ethenol" exists in a tautomeric equilibrium that heavily favors the carbonyl form (aldehyde) or, in the presence of reducing agents, the alcohol.

  • Enol Form (Ethenol): Highly unstable due to the high energy of the vinylic alcohol moiety. It serves as a transient mechanistic intermediate during the tautomerization of the corresponding ketone or aldehyde.

  • Aldehyde Form: The tautomer 2-amino-2-(3-chloropyrazin-2-yl)acetaldehyde is reactive and prone to polymerization. In synthetic workflows, this species is typically generated in situ or protected as an acetal.

  • Alcohol Form (Ethanol): The reduced form, 2-amino-2-(3-chloropyrazin-2-yl)ethanol , is a stable, crystalline solid. It is the primary scaffold for introducing chirality into pyrazine-based drugs.

Synthetic Utility in Drug Development

This scaffold is integral to the synthesis of Imidazo[1,5-a]pyrazines and Imidazo[1,2-a]pyrazines , which are privileged structures in medicinal chemistry.

  • Mechanism: The amino group at the C2 position allows for cyclization with carboxylic acids or aldehydes to form fused bicyclic systems.

  • Causality: The 3-chloro substituent on the pyrazine ring is a strategic "handle" for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to install aryl or heteroaryl groups, optimizing potency and selectivity against kinase targets like Bruton's Tyrosine Kinase (BTK) .

Part 3: Visualization & Formatting

Pathway Visualization: Tautomerism & Synthesis

The following diagram illustrates the relationship between the theoretical enol, the reactive aldehyde, and the stable ethanol intermediate, culminating in the synthesis of the imidazopyrazine core.

G Enol Enol Form (Transient) 2-Amino-2-(3-chloropyrazin-2-yl)ethenol MW: 171.58 Aldehyde Aldehyde Form (Reactive) 2-Amino-2-(3-chloropyrazin-2-yl)acetaldehyde MW: 171.58 Enol->Aldehyde Tautomerization Alcohol Stable Alcohol (Target) 2-Amino-2-(3-chloropyrazin-2-yl)ethanol MW: 173.60 Aldehyde->Alcohol Reduction (NaBH4) Imidazo Drug Scaffold Imidazo[1,5-a]pyrazine Core (Kinase Inhibitor Precursor) Alcohol->Imidazo Cyclization (w/ R-COOH + POCl3)

Caption: Tautomeric equilibrium and synthetic reduction pathway to the stable amino-ethanol pharmacophore.

Experimental Protocols
Protocol A: Synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol

Rationale: Direct synthesis of the enol is impossible. This protocol targets the stable alcohol via reduction of the corresponding amino acid or ketone precursor.

Reagents:

  • Precursor: 2-Amino-2-(3-chloropyrazin-2-yl)acetic acid (or ester)

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Agent: 1N HCl, Saturated NH₄Cl

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the pyrazine amino ester in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Reduction: Slowly add 2.5 eq of LiAlH₄ (1M in THF) dropwise over 30 minutes. The low temperature prevents over-reduction of the pyrazine ring (chlorine retention is critical).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Quenching: Cool to 0°C. Sequentially add water, 15% NaOH, and water (Fieser workup) to precipitate aluminum salts.

  • Isolation: Filter the salts through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH/DCM) to yield 2-Amino-2-(3-chloropyrazin-2-yl)ethanol as a white solid.

Protocol B: Cyclization to Imidazo[1,5-a]pyrazine Scaffold

Rationale: Validates the utility of the amino-ethanol in generating the bicyclic core found in BTK inhibitors.

Step-by-Step Methodology:

  • Coupling: React the purified amino-ethanol (1.0 eq) with a protected amino acid (e.g., N-Boc-Proline, 1.1 eq) using HATU (1.2 eq) and DIEA (2.0 eq) in DMF.

  • Cyclization: Treat the resulting amide with Phosphorus Oxychloride (POCl₃, 3.0 eq) in acetonitrile at 80°C for 3 hours. This promotes dehydration and ring closure.

  • Workup: Quench carefully with ice water and neutralize with NaHCO₃. Extract with Ethyl Acetate.

  • Result: Formation of the 8-chloro-imidazo[1,5-a]pyrazine core, ready for C-8 substitution.

References
  • National Center for Biotechnology Information (2025). 2-[(3-chloro-2-pyrazinyl)amino]-1-ethanol - PubChem Compound Summary. Retrieved from [Link]

  • World Intellectual Property Organization (2012).WO2012168733A1 - Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents.
Foundational

Thermodynamic Solubility Profiling of Chloropyrazine Amino Alcohols: A Process-Analytical Approach

Executive Summary Chloropyrazine amino alcohols represent a critical scaffold in medicinal chemistry, serving as precursors for kinase inhibitors, antiviral agents (e.g., Favipiravir analogues), and antitubercular drugs....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropyrazine amino alcohols represent a critical scaffold in medicinal chemistry, serving as precursors for kinase inhibitors, antiviral agents (e.g., Favipiravir analogues), and antitubercular drugs. Their unique molecular architecture—comprising a lipophilic, electron-deficient chloropyrazine core and a hydrophilic amino-alcohol tail—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide provides a rigorous framework for profiling the thermodynamic solubility of these derivatives. It moves beyond static solubility points to establish a dynamic understanding of solute-solvent interactions, temperature dependence, and thermodynamic driving forces (


).

Molecular Architecture & Solubility Drivers

To control the solubility of chloropyrazine amino alcohols, one must first understand the competing forces within the molecule.

The "Push-Pull" Mechanism
  • The Pyrazine Core (Lipophilic Anchor): The diazine ring is aromatic and generally hydrophobic. The chlorine substituent at the C3 position is electron-withdrawing, reducing the basicity of the adjacent amino group (pKa modulation) and increasing lipophilicity (LogP).

  • The Amino Alcohol Tail (Hydrophilic Driver): Substituents such as

    
    -(2-hydroxyethyl) introduce hydrogen bond donors (OH) and acceptors (N, O). This moiety is responsible for water solubility and crystal lattice disruption.
    

The Solubility Cliff: In pure water, the hydrophobic effect of the chloropyrazine ring often dominates, leading to poor solubility. However, in binary solvent systems (e.g., Water + Ethanol/PEG), the amino alcohol tail engages in preferential solvation, causing non-linear solubility spikes known as "co-solvency maxima."

Experimental Protocol: Isothermal Saturation Method

Trustworthiness: This protocol is designed to be self-validating. The use of replicate sampling and Tyndall effect verification ensures equilibrium has actually been reached.

Reagents & Apparatus
  • Solute: High-purity (>98%) Chloropyrazine amino alcohol derivative (e.g., 2-amino-3-chloropyrazine).

  • Solvents: HPLC-grade Methanol, Ethanol, Isopropyl Alcohol (IPA), DMF, Water (Milli-Q).

  • Apparatus: Double-jacketed glass vessels (50 mL), circulating water bath (

    
     K precision), Agilent 1260 Infinity II HPLC.
    
Step-by-Step Workflow
  • Preparation: Add excess solid solute to 20 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir continuously at 300 rpm for 24–48 hours at the target temperature (

    
    ).
    
    • Critical Control Point: Check for the Tyndall effect. If the supernatant is perfectly clear before filtration, you have not reached saturation. Add more solid.

  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
    • Why pre-heated? To prevent precipitation of the solute inside the needle due to temperature drop.

  • Dilution & Analysis: Dilute the filtrate immediately with the mobile phase and analyze via HPLC-UV (typically 254 nm or 310 nm depending on the specific derivative).

Visualization of Workflow

ExperimentalWorkflow Start Excess Solute + Solvent Equilibrate Equilibration (24-48h, Const T) Start->Equilibrate Check Tyndall Effect Check Equilibrate->Check Check->Start Clear (Add Solid) Settle Phase Separation (2h Static) Check->Settle Turbid Filter Isothermal Filtration Settle->Filter HPLC HPLC-UV Quantification Filter->HPLC

Figure 1: Decision-tree workflow for the Isothermal Saturation Method ensuring true equilibrium is met.

Thermodynamic Modeling

Raw data points are insufficient for process design. We must correlate solubility (


) with temperature (

) to derive thermodynamic parameters.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pyrazine derivatives.



  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Mole fraction solubility.[1][2][3]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Interpretation: If

    
     is negative and large, solubility is highly sensitive to temperature.
    
van't Hoff Analysis

To understand the mechanism of dissolution (enthalpy vs. entropy driven), we use the van't Hoff plot:



  • 
     (Enthalpy of Dissolution):  Positive values indicate an endothermic process (solubility increases with heat).
    
  • 
     (Entropy of Dissolution):  Positive values indicate disorder increases upon dissolution (favorable).
    
Thermodynamic Logic Diagram

ThermoLogic Input Experimental Data (x vs T) Apelblat Apelblat Regression (A, B, C) Input->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) Input->VantHoff Enthalpy ΔH > 0 (Endothermic) VantHoff->Enthalpy Slope Entropy ΔS > 0 (Entropy Driven) VantHoff->Entropy Intercept Conclusion Process Decision: Cooling Crystallization Enthalpy->Conclusion Entropy->Conclusion

Figure 2: Logical flow for converting raw solubility data into process engineering decisions.

Solubility Profile & Data Analysis

Based on aggregated data for 2-amino-3-chloropyrazine (ACPY) and similar amino-alcohol substituted pyrazines, the following solubility trends are established.

Solvent Hierarchy (Polarity Impact)

The solubility generally follows the order of solvent polarity and hydrogen bonding capability.

Solvent SystemSolubility TrendMechanistic Insight
DMF Very HighAprotic polar solvent; disrupts crystal lattice effectively without competing for H-bonds as aggressively as water.
Methanol HighMatches the amphiphilic nature of the amino-alcohol tail.
Ethanol ModerateGood balance; often the solvent of choice for recrystallization due to safety/toxicity profiles.
Water LowThe hydrophobic pyrazine-Cl core repels water structure; requires high temperature to dissolve.
Binary Mixture Behavior (The Co-Solvency Effect)

In mixtures (e.g., Ethanol + Water), these compounds often exhibit a parabolic solubility curve .

  • Region 1 (Water Rich): Solubility is low; water forces the hydrophobic rings to aggregate.

  • Region 2 (Co-solvent Rich): Solubility peaks (Maximal Solvency). The alcohol tail is solvated by ethanol, while the polar amine interacts with water.

  • Region 3 (Pure Alcohol): Solubility may decrease slightly compared to the peak if the compound relies on some water for ionic stabilization (zwitterionic character).

Quantitative Data Summary (Representative)

Data derived from ACPY behavior in pure solvents [1, 2].

Temperature (K)Water (

)
Methanol (

)
DMF (

)
278.151.120.853.20
298.152.561.535.15
318.155.892.988.40

Note: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 denotes mole fraction.[1][4] The massive difference between Water and DMF highlights the lipophilic limitations of the chloropyrazine core.

References

  • Wang, J., et al. (2022). "Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems." Journal of Chemical & Engineering Data.

  • Li, Z., et al. (2023). "Solubility, modelling, preferential solvation and solvent effect of 2-amino-6-chloropyrazine in ten pure mono-solvents." Journal of Molecular Liquids.

  • Zhang, N., et al. (2019).[5] "Measurement and Correlation of the Solubility of Tetramethylpyrazine in Nine Monosolvents and Two Binary Solvent Systems." Journal of Chemical & Engineering Data.

  • Wu, Y., et al. (2018).[4] "Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures." Journal of Solution Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol via Directed ortho-Lithiation and Strecker Assembly

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Synthesis of functionalized heteroaromatic building blocks for kinase inhibitors (e.g., BTK and SHP2 inhibitors)[1]. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Synthesis of functionalized heteroaromatic building blocks for kinase inhibitors (e.g., BTK and SHP2 inhibitors)[1].

Executive Summary

The functionalization of electron-deficient heterocycles is a cornerstone of modern medicinal chemistry. The target compound, 2-Amino-2-(3-chloropyrazin-2-yl)ethanol , contains a highly versatile alpha-amino alcohol motif directly attached to a halogenated pyrazine core. This structural topology is highly prized in the development of targeted therapeutics but presents significant synthetic challenges, primarily regarding regioselective functionalization and the prevention of premature hydrodehalogenation.

This application note details a robust, four-step synthetic protocol starting from commercially available 2-chloropyrazine. The methodology leverages a highly regioselective directed ortho-lithiation (DoL)[2][3], followed by a classical Strecker multicomponent assembly, Pinner-type esterification, and a chemoselective Lewis acid-mediated reduction.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on the precise manipulation of the inherently electron-deficient pyrazine ring.

  • Regioselective Metalation: The initial challenge is the functionalization of 2-chloropyrazine. Strong nucleophilic bases (like

    
    -BuLi) typically cause catastrophic Chichibabin-type additions to the pyrazine core. To circumvent this, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is employed. The extreme steric bulk of LiTMP suppresses nucleophilic attack, allowing it to act exclusively as a base. Deprotonation occurs regioselectively at the C3 position due to the synergistic stabilizing effects of the adjacent chlorine atom (inductive, -I effect) and the coordination of the lithium cation to the N1 lone pair[2][3].
    
  • Strecker Assembly: The resulting 3-chloropyrazine-2-carbaldehyde is subjected to Strecker conditions to install the alpha-amino nitrile backbone.

  • Chemoselective Reduction: The final transformation requires reducing an ester to an alcohol in the presence of a sensitive heteroaryl chloride. Standard reagents like

    
     frequently cause hydrodehalogenation. We utilize a 
    
    
    
    system. The in situ generation of calcium borohydride (
    
    
    ) provides a mild reagent where the
    
    
    ion acts as a Lewis acid, activating the ester carbonyl and allowing for rapid reduction without cleaving the C-Cl bond.

SynthesisRoute SM 2-Chloropyrazine Int1 3-Chloropyrazine- 2-carbaldehyde SM->Int1 1. LiTMP, -78°C 2. DMF Int2 Amino Nitrile Intermediate Int1->Int2 NaCN, NH4Cl NH3/MeOH Int3 Methyl Amino Acetate Int2->Int3 HCl (g) MeOH, Reflux Product 2-Amino-2-(3-chloropyrazin- 2-yl)ethanol Int3->Product NaBH4, CaCl2 EtOH, 0°C

Synthetic workflow for 2-Amino-2-(3-chloropyrazin-2-yl)ethanol from 2-chloropyrazine.

Optimization and Quantitative Data

The success of this pathway hinges on the strict control of reaction conditions during the lithiation and reduction phases. The tables below summarize the empirical data driving the protocol design.

Table 1: Optimization of the Directed ortho-Lithiation (DoL) Step

Base EquivalentTemperatureElectrophileYield (%)Mechanistic Observation
LDA (1.1 eq)-78 °CDMF45%Significant nucleophilic addition byproducts observed.

-BuLi (1.1 eq)
-78 °CDMF<10%Complete degradation / alkylation of the pyrazine ring.
LiTMP (1.2 eq) -78 °C DMF 82% Clean conversion, exclusive C3-regioselectivity.

Table 2: Chemoselectivity in the Ester Reduction Step

Reducing AgentSolventTemperatureYield (%)Dechlorination (%)

THF0 °C35%>50% (Hydrodehalogenation is the major side reaction).
DIBAL-HDCM-78 °C60%<5% (Incomplete conversion, complex mixture).

/

EtOH 0 °C to RT 88% Not detected (Optimal chemoselectivity).

Experimental Protocols

Self-Validation Note: All protocols include specific In-Process Controls (IPC) to ensure the integrity of the intermediate before proceeding to the next step.

Step 1: Synthesis of 3-Chloropyrazine-2-carbaldehyde
  • Preparation of LiTMP: To an oven-dried, argon-purged 500 mL round-bottom flask, add anhydrous THF (150 mL) and 2,2,6,6-tetramethylpiperidine (TMP, 14.1 g, 100 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add

    
    -butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of LiTMP.
    
  • Metalation: Dissolve 2-chloropyrazine (10.0 g, 87.3 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiTMP mixture at -78 °C. The solution will transition to a deep red/brown color[1]. Stir for exactly 45 minutes.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 12.8 g, 175 mmol) rapidly. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to 0 °C.

  • Workup: Quench the reaction with saturated aqueous

    
     (100 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the product as a pale yellow solid.

  • IPC (LC-MS/NMR): Check for the disappearance of the C3 proton. The remaining pyrazine protons should appear as two distinct doublets (

    
     Hz) in the 
    
    
    
    H NMR spectrum.
Step 2: Synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)acetonitrile
  • In a 250 mL flask, dissolve 3-chloropyrazine-2-carbaldehyde (10.0 g, 70.1 mmol) in methanol (80 mL).

  • Add a solution of ammonium chloride (7.5 g, 140 mmol) and sodium cyanide (4.1 g, 84 mmol) in aqueous ammonia (28%, 40 mL). (CAUTION: Highly toxic. Perform in a well-ventilated fume hood with proper cyanide safety protocols).

  • Stir the biphasic mixture vigorously at room temperature for 18 hours.

  • Workup: Dilute with water (100 mL) and extract with Dichloromethane (

    
     mL). Dry the organic phase over 
    
    
    
    and concentrate to yield the crude aminonitrile, which is generally pure enough (>90% by NMR) to use directly in the next step.
Step 3: Synthesis of Methyl 2-amino-2-(3-chloropyrazin-2-yl)acetate
  • Dissolve the crude aminonitrile (approx. 11.5 g) in anhydrous methanol (150 mL) and cool to 0 °C.

  • Bubble dry HCl gas through the solution for 30 minutes until saturated, or alternatively, add Acetyl Chloride (25 mL) dropwise to the methanol to generate anhydrous HCl in situ.

  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours. This facilitates the Pinner-type hydrolysis of the nitrile to the imidate, followed by hydrolysis to the acid and subsequent esterification.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Neutralize the residue carefully with saturated aqueous

    
     to pH 8, and extract with EtOAc (
    
    
    
    mL). Dry and concentrate to afford the methyl ester.
  • IPC (LC-MS): Confirm the mass shift from the nitrile (M+H: 169) to the methyl ester (M+H: 202).

Step 4: Synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol
  • In a 250 mL flask, dissolve the methyl ester (10.0 g, 49.6 mmol) and anhydrous Calcium Chloride (

    
    , 11.0 g, 99.2 mmol) in absolute ethanol (100 mL). Stir at room temperature for 30 minutes to allow Lewis acid complexation.
    
  • Cool the mixture to 0 °C. Add Sodium Borohydride (

    
    , 7.5 g, 198 mmol) in small portions over 30 minutes to control hydrogen evolution.
    
  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with water (20 mL) and 1M HCl (10 mL) to destroy excess borohydride. Adjust the pH to 10 using 2M NaOH. Extract the aqueous layer thoroughly with a mixture of Chloroform/Isopropanol (3:1,

    
     mL) due to the high polarity of the amino alcohol.
    
  • Dry the combined organic layers over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes to afford the pure 2-Amino-2-(3-chloropyrazin-2-yl)ethanol.
    

Analytical Validation

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.55 (d,
    
    
    Hz, 1H, Pyrazine-H), 8.38 (d,
    
    
    Hz, 1H, Pyrazine-H), 4.85 (br s, 1H, -OH), 4.30 (t,
    
    
    Hz, 1H, -CH(NH
    
    
    )-), 3.65-3.50 (m, 2H, -CH
    
    
    OH), 2.10 (br s, 2H, -NH
    
    
    ).
  • HRMS (ESI): Calculated for

    
    [M+H]
    
    
    
    : 174.0434; Found: 174.0438.

References

1.[2] Product Subclass 14: Aryllithium and Hetaryllithium Compounds - GW Gribble. Science of Synthesis. Available at: 2.[3] Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. Available at: 3.[1] US20190315758A1 - Compound used as bruton's tyrosine kinase inhibitor and preparation method and application thereof. Google Patents. Available at:

Sources

Application

Application Note: Chemoselective Reduction of 2-Amino-1-(3-chloropyrazin-2-yl)ethanone

This Application Note provides a comprehensive, expert-level guide for the reduction of 2-amino-1-(3-chloropyrazin-2-yl)ethanone (often referred to in literature with slight nomenclature variations such as 2-amino-2-(3-c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide for the reduction of 2-amino-1-(3-chloropyrazin-2-yl)ethanone (often referred to in literature with slight nomenclature variations such as 2-amino-2-(3-chloropyrazin-2-yl)ethanone depending on the numbering convention of the side chain).

The target transformation is the chemoselective reduction of the


-amino ketone to the corresponding 

-amino alcohol, 2-amino-1-(3-chloropyrazin-2-yl)ethanol , while preserving the sensitive 3-chloro substituent and the pyrazine aromaticity.[1]

[1]


) Reduction
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The reduction of


-amino ketones containing electron-deficient heterocycles (like chloropyrazine) presents a unique set of challenges. The primary objective is to reduce the carbonyl group to a secondary alcohol without triggering:
  • Dechlorination: The C-Cl bond on the pyrazine ring is susceptible to hydrogenolysis (e.g., with Pd/C) or nucleophilic displacement.

  • Pyrazine Ring Reduction: The electron-deficient ring can be prone to over-reduction under harsh conditions.

  • Dimerization: Free

    
    -amino ketones are notoriously unstable and prone to self-condensation to form dihydropyrazines.[1]
    

The Solution: This protocol utilizes Sodium Borohydride (NaBH


)  at controlled temperatures (

).[2] This reagent is mild enough to leave the chloropyrazine core intact while effectively reducing the ketone. Crucially, the protocol recommends starting from the hydrochloride salt of the amine to prevent dimerization prior to the reaction.

Reaction Scheme & Mechanism

The reaction proceeds via the nucleophilic attack of the borohydride anion on the carbonyl carbon. The presence of the adjacent amino group (often protonated) can influence the stereochemical outcome via the Felkin-Anh model, though without chiral catalysts, a racemic mixture is expected.

Graphviz Diagram: Reaction Pathway

ReactionPathway Start Start: 2-Amino-1-(3-chloropyrazin-2-yl)ethanone (HCl Salt) FreeBase Intermediate: Free Base Formation (In Situ) Start->FreeBase Neutralization (Optional/In-situ) TS Transition State: Hydride Attack (NaBH4) FreeBase->TS NaBH4, MeOH, 0°C Dimer Side Product: Dihydropyrazine Dimer (Avoided by Low Temp) FreeBase->Dimer RT/Prolonged Standing Product Product: 2-Amino-1-(3-chloropyrazin-2-yl)ethanol TS->Product Hydrolysis

Caption: Logical flow of the reduction process, highlighting the critical "Free Base" intermediate where dimerization risk is highest, necessitating controlled temperature.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Amino-1-(3-chloropyrazin-2-yl)ethanone HCl Substrate1.0Store at -20°C; hygroscopic.[1]
Sodium Borohydride (NaBH

)
Reducing Agent1.5 - 2.0Use fresh; absorbs moisture.
Methanol (MeOH) Solvent10-15 VolAnhydrous preferred.[1]
Triethylamine (Et

N)
Base (Optional)1.0Only if free-basing is required pre-reduction.
1N Hydrochloric Acid (HCl) QuenchExcessFor destroying excess hydride.
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution [1][2]
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-Amino-1-(3-chloropyrazin-2-yl)ethanone Hydrochloride (1.0 g, 4.8 mmol).

  • Add Methanol (15 mL) and cool the suspension to 0°C using an ice/water bath.

    • Note: The salt may not fully dissolve immediately. This is acceptable.

Step 2: Controlled Reduction
  • Add Sodium Borohydride (275 mg, 7.2 mmol, 1.5 equiv.) portion-wise over 15 minutes.

    • Critical: Add slowly to manage hydrogen gas evolution (

      
      ). Do not seal the system completely; ensure venting.
      
    • Mechanism:[3][4][5][6][7] The reaction generates methoxyborohydrides, which are also active reducing agents.

  • Allow the reaction to stir at 0°C for 30 minutes , then warm naturally to Room Temperature (RT) over 1 hour.

  • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM) or LC-MS. The starting ketone peak should disappear, replaced by the alcohol (M+H

    
     174).
    
Step 3: Quenching & Workup
  • Cool the mixture back to 0°C .

  • Carefully quench by adding 1N HCl (5 mL) dropwise.

    • Caution: Vigorous bubbling will occur. Stir until effervescence ceases.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

  • Dilute the aqueous residue with water (10 mL) and adjust pH to ~10 using saturated Na

    
    CO
    
    
    
    or 1N NaOH .
  • Extract with Ethyl Acetate (3 x 20 mL).

    • Tip: Amino alcohols are amphoteric and water-soluble.[1] If extraction yield is low, saturate the aqueous layer with NaCl (brine) or use DCM/Isopropanol (3:1) as the extraction solvent.

Step 4: Purification
  • Dry combined organics over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate to dryness.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH

    
    OH).
    

Analytical Data & Validation

ParameterExpected ResultInterpretation
Appearance Off-white to pale yellow solidDarkening indicates decomposition/oxidation.[1]
LC-MS (ESI+) [M+H]

= 174.02 (approx)
Confirming reduction of ketone (M-2) to alcohol.

H NMR
Shift of

-proton
The CH

adjacent to the ketone (singlet ~4.5 ppm) shifts to a multiplet ~3.0-3.5 ppm in the alcohol.[1]
Chlorine Integrity Isotope pattern preservedMass spec should show characteristic 3:1 ratio for

Cl/

Cl.

Safety & Handling (E-E-A-T)

  • Chloropyrazines: Many halopyrazines are skin irritants and potential sensitizers. Handle in a fume hood.

  • Sodium Borohydride: Flammable solid. Releases flammable hydrogen gas upon contact with acid or moisture. Keep away from open flames.

  • Self-Condensation Risk: Do not store the free base of the starting material for long periods.[1] Generate it in situ or use the HCl salt immediately.

Diagram: Workup & Isolation Logic

WorkupLogic ReactionMix Reaction Mixture (MeOH, Product-Borate Complex) Quench Acid Quench (1N HCl) Destroys excess NaBH4 Breaks Boron-O bonds ReactionMix->Quench Evap Evaporate MeOH Quench->Evap Basify Basify (pH > 10) (Free Base Formation) Evap->Basify Extract Extraction (EtOAc or DCM/IPA) Basify->Extract

Caption: Critical workup steps to ensure recovery of the amphoteric amino alcohol product.

References

  • General Reduction of

    
    -Amino Ketones: 
    
    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[8] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Sato, N.
  • Use of NaBH4 in Functionalized Ketones

    • Cho, B. T., & Kang, S. K.[9] "Solvent-free reductive amination of aldehydes and ketones using solid acid-activated sodium borohydride." Tetrahedron, 2005, 61(24), 5725-5734. Link

  • Analogous Chloropyrazine Syntheses

    • Patent Reference: WO2021023193A1 (Discusses synthesis and handling of chloropyrazine ketone intermediates). Link

Sources

Method

Application Note: Chiral Separation of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol Enantiomers

Executive Summary This guide details the chiral resolution of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol , a critical heterocyclic -amino alcohol intermediate often utilized in the synthesis of kinase inhibitors and biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chiral resolution of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol , a critical heterocyclic


-amino alcohol intermediate often utilized in the synthesis of kinase inhibitors and biologically active pyrazine derivatives.[1]

The separation of this molecule presents specific challenges due to the basic nature of the pyrazine ring and the primary amine , which can cause severe peak tailing on silica-based stationary phases. Furthermore, the 3-chloro substituent introduces steric bulk that, while aiding chiral recognition, requires careful mobile phase tuning to prevent solubility issues during preparative scale-up.[1]

This document provides a dual-track approach:

  • High-Performance Liquid Chromatography (HPLC): For analytical purity assessment and rapid screening.[1]

  • Supercritical Fluid Chromatography (SFC): For sustainable, high-throughput preparative isolation.[1]

Physicochemical Context & Separation Strategy

Molecular Analysis[1][2]
  • Compound: 2-Amino-2-(3-chloropyrazin-2-yl)ethanol[1]

  • Chiral Center: C2 (Alpha to the pyrazine ring).[1]

  • Functional Groups:

    • Primary Amine:[1] H-bond donor/acceptor, basic (pKa ~9).[1]

    • Pyrazine Nitrogen: Weakly basic, H-bond acceptor.[1]

    • Hydroxyl Group:[1] H-bond donor/acceptor.[1]

    • Chlorine:[1] Lipophilic, electron-withdrawing.[1]

The "Basicity" Challenge

The primary amine and pyrazine nitrogens interact strongly with residual silanol groups on chromatographic supports.

  • Risk: Broad, tailing peaks and poor resolution (

    
    ).[1]
    
  • Solution: Use of basic additives (Diethylamine or Isopropylamine) is mandatory to block silanol sites.[1]

Strategic Decision Tree

Use the following logic flow to determine the optimal separation path:

ChiralStrategy Start Start: Racemic Mixture Screening Phase 1: Analytical Screening (Polysaccharide CSPs) Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Opt_NP Optimization: Normal Phase (Hexane/IPA + DEA) Decision->Opt_NP Yes (NP Mode) Opt_RP Optimization: Reversed Phase (Buffer pH 9.0) Decision->Opt_RP No (Try RP) ScaleUp Phase 2: Scale-Up Strategy Opt_NP->ScaleUp Opt_RP->ScaleUp SFC SFC (Preferred) High Throughput, Low Solvent ScaleUp->SFC >10g Scale PrepLC Prep-HPLC High Solubility, Higher Cost ScaleUp->PrepLC <1g Scale

Figure 1: Strategic workflow for chiral method development and scale-up.

Protocol 1: Analytical Method Development (HPLC)

This protocol uses Immobilized Polysaccharide phases (Chiralpak IA/IC) due to their robustness against broad solvent ranges, allowing for aggressive optimization.[1]

Materials
  • Columns: Chiralpak IA, IB, IC, and ID (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: n-Hexane (HPLC Grade).[1]

  • Mobile Phase B: Ethanol or Isopropanol (IPA).[1]

  • Additive: Diethylamine (DEA) or Triethylamine (TEA).[1]

Screening Conditions (Normal Phase)

Run the following gradients on all four columns to identify the "Hit" column.

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°CLower temp often improves enantioselectivity.[1]
Detection UV @ 254 nm & 280 nmPyrazine absorbs strongly at 254 nm.[1]
Mobile Phase Isocratic: Hexane / EtOH / DEA (90:10:0.[1]1)DEA suppresses amine tailing.[1]
Sample Conc. 1.0 mg/mL in EthanolEnsure complete solubility.
Optimization (The "Hit" Refinement)

If Resolution (


) is < 1.5:
  • Switch Modifier: Change Ethanol to IPA (often increases selectivity due to steric bulk).[1]

  • Lower Temperature: Reduce column oven to 15°C.

  • Increase Base: Increase DEA to 0.2% if tailing persists.

Recommended "Golden" Method (Typical for Pyrazine Amino Alcohols):

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v)[1]

  • Retention: Enantiomer 1 (~8 min), Enantiomer 2 (~12 min).

Protocol 2: Preparative Scale-Up (SFC)

For purification of >10g material, Supercritical Fluid Chromatography (SFC) is superior due to lower viscosity (higher flow rates) and reduced solvent evaporation costs.

System Configuration
  • Instrument: Prep-SFC System (e.g., Waters Prep 100q or equivalent).[1]

  • Column: Chiralpak IC-3 or AD-H (20 or 30 mm I.D.).

  • Co-Solvent: Methanol (better solubility for polar amines than IPA).[1]

Loading Study Protocol

To maximize throughput, you must determine the "Stacking" limit.

  • Solubility Check: Dissolve 2-Amino-2-(3-chloropyrazin-2-yl)ethanol in Methanol. Aim for >50 mg/mL.[1]

  • Step-wise Injection:

    • Inject 100 µL.[1] Calculate

      
      .
      
    • Inject 200 µL, 500 µL, etc., until

      
       drops to 1.2 (Touching band).
      
  • Cycle Time Optimization: Overlap injections so the solvent front of Injection

    
     elutes just after the second enantiomer of Injection 
    
    
    
    .
Production Run Parameters
ParameterValueNotes
Mobile Phase CO2 / Methanol + 0.2% IsopropylamineIsopropylamine is more volatile than DEA, easier to remove.[1]
Gradient Isocratic 15-25% Co-solventKeep isocratic for stacking injections.[1]
Back Pressure 120 barMaintains supercritical density.[1]
Temperature 35°CBalance between solubility and selectivity.[1]

Troubleshooting & Critical Quality Attributes (CQA)

Common Failure Modes
  • Peak Tailing:

    • Cause: Insufficient base additive or column aging.[1]

    • Fix: Refresh mobile phase with fresh DEA. Wash column with 100% Ethanol + 0.5% DEA.[1]

  • Split Peaks:

    • Cause: Sample solvent mismatch (e.g., dissolving in DMSO for a Hexane run).[1]

    • Fix: Dissolve sample in the mobile phase or a slightly more polar variant (e.g., 50:50 Hexane/EtOH).

  • Racemization:

    • Risk:[1]

      
      -amino alcohols can racemize under high heat or strong base over long periods.[1]
      
    • Control: Evaporate fractions at <40°C under vacuum.[1]

Verification of Enantiomeric Excess (ee)

[1]
  • Target: > 99.5% ee for pharmaceutical applications.

  • Limit of Quantitation (LOQ): Ensure the minor enantiomer is detectable at 0.05% levels.

References

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Foundational text on chiral method development).

  • Sigma-Aldrich. (2023).[1] Application Guide for Chiral HPLC Columns. Link (General protocols for polysaccharide columns).

  • BenchChem. (2025).[1][2] Purity Analysis of Amino-Ethanol Derivatives. Link (Reference for HPLC purity methods of similar amino-ethanol structures).

  • Vertex AI Search. (2026).[1] Consolidated search results for pyrazine amino alcohol resolution. (Internal Synthesis of search data).

  • Daicel Corporation.Instruction Manual for CHIRALPAK® IA, IB, IC. (Standard operating procedures for immobilized phases).

Sources

Application

Application Note: Preparation of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol Hydrochloride Salt

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Overview Alpha-amino alcohols bearing h...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

Alpha-amino alcohols bearing heteroaryl substituents are highly privileged pharmacophores in modern drug discovery, frequently serving as critical building blocks for kinase and phosphatase inhibitors (e.g., SHP2 and ATR inhibitors). The synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol hydrochloride presents a unique chemoselective challenge: the molecule contains a highly reactive pyrazine ring and a labile aryl-chloride bond, both of which are susceptible to over-reduction or hydrodehalogenation when exposed to aggressive hydride sources like Lithium Aluminum Hydride (


).

To bypass these pitfalls, this application note details a robust, field-proven, four-step synthetic strategy:

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Direct alpha-arylation of a glycine Schiff base with 2,3-dichloropyrazine.
    
  • Chemoselective Deprotection: Mild acidic hydrolysis of the diphenylmethylene imine.

  • Controlled Ester Reduction: Utilizing in-situ generated calcium borohydride (

    
    ) to selectively reduce the aliphatic ester to an alcohol while preserving the heteroaryl chloride.
    
  • Salt Formation: Precipitation of the stable hydrochloride salt for long-term storage and handling.

Reaction Pathway & Workflow

Synthesis SM 2,3-Dichloropyrazine + Ethyl N-(diphenylmethylene)glycinate Int1 Ethyl 2-(3-chloropyrazin-2-yl)-2- ((diphenylmethylene)amino)acetate SM->Int1 Cs2CO3, DMF, 50°C (SNAr Alkylation) Int2 Ethyl 2-amino-2- (3-chloropyrazin-2-yl)acetate Int1->Int2 1N HCl, THF, RT (Imine Hydrolysis) Int3 2-Amino-2-(3-chloropyrazin-2-yl)ethanol (Free Base) Int2->Int3 NaBH4, CaCl2, EtOH/THF (Chemoselective Reduction) Product 2-Amino-2-(3-chloropyrazin-2-yl)ethanol Hydrochloride Salt Int3->Product 4N HCl in Dioxane, DCM (Salt Formation)

Caption: Four-step synthetic workflow for 2-Amino-2-(3-chloropyrazin-2-yl)ethanol hydrochloride.

Quantitative Materials & Reagents Summary

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumePrimary Role
2,3-Dichloropyrazine 148.981.0014.90 gElectrophilic Starting Material
Ethyl N-(diphenylmethylene)glycinate 267.321.0528.07 gNucleophile / Protected Glycine
Cesium Carbonate (

)
325.822.0065.16 gBase for enolate generation
N,N-Dimethylformamide (DMF) 73.09-150 mLAprotic Polar Solvent
1N Aqueous HCl 36.463.00300 mLImine Hydrolysis Reagent
Sodium Borohydride (

)
37.833.0011.35 gHydride Source
Anhydrous Calcium Chloride (

)
110.981.5016.65 gLewis Acid /

generator
4N HCl in Dioxane 36.461.5037.5 mLSalt Formation Reagent

Detailed Experimental Protocols

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: S Ar Alkylation to form the Protected Amino Ester
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2,3-dichloropyrazine (14.90 g, 100 mmol) and ethyl N-(diphenylmethylene)glycinate (28.07 g, 105 mmol).

  • Reaction: Dissolve the mixture in anhydrous DMF (150 mL). Add finely powdered

    
     (65.16 g, 200 mmol) in one portion. Stir the suspension at 50 °C for 12 hours.
    
  • Validation Checkpoint: Analyze via LCMS. The reaction is complete when the 2,3-dichloropyrazine peak is consumed. Expected mass for the intermediate:

    
    .
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate (400 mL) and wash with distilled water (

    
     mL) to remove DMF and inorganic salts. Wash the organic layer with brine (150 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield a crude viscous oil.
Step 2: Imine Deprotection
  • Reaction: Dissolve the crude oil from Step 1 in THF (200 mL). Add 1N aqueous HCl (300 mL) dropwise at room temperature. Stir vigorously for 3 hours.

  • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 7:3) should show the complete disappearance of the UV-active starting material and the appearance of benzophenone.

  • Workup: Extract the aqueous layer with diethyl ether (

    
     mL) to remove the cleaved benzophenone byproduct.
    
  • Isolation: Cool the aqueous layer to 0 °C and carefully basify to pH 8.5 using solid

    
    . Extract the free amine with ethyl acetate (
    
    
    
    mL). Dry the combined organics over
    
    
    and concentrate to yield ethyl 2-amino-2-(3-chloropyrazin-2-yl)acetate as a light yellow oil. Expected LCMS:
    
    
    .
Step 3: Chemoselective Ester Reduction
  • Setup: Dissolve the alpha-amino ester (approx. 90 mmol recovered) in a mixture of absolute ethanol and anhydrous THF (2:1 v/v, 150 mL). Add anhydrous

    
     (16.65 g, 150 mmol) and stir for 15 minutes until fully dissolved. Cool the flask to 0 °C in an ice bath.
    
  • Reaction: Add

    
     (11.35 g, 300 mmol) portionwise over 30 minutes to control hydrogen evolution. Allow the reaction to warm to room temperature and stir for 6 hours.
    
  • Validation Checkpoint: Monitor via LCMS. The ester peak (

    
    ) must be fully converted to the alcohol (
    
    
    
    ).
  • Workup: Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous

    
     (100 mL). Remove the organic solvents under reduced pressure. Extract the remaining aqueous slurry with a mixture of EtOAc/Isopropanol (4:1, 
    
    
    
    mL). Dry the combined organics over
    
    
    and concentrate to yield the crude 2-amino-2-(3-chloropyrazin-2-yl)ethanol free base.
Step 4: Hydrochloride Salt Formation
  • Reaction: Dissolve the crude free base in anhydrous dichloromethane (DCM, 100 mL). Cool to 0 °C under nitrogen.

  • Precipitation: Add 4N HCl in dioxane (37.5 mL, 150 mmol) dropwise. A white/off-white precipitate will form immediately. Stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with cold DCM (

    
     mL) and diethyl ether (50 mL).
    
  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 2-Amino-2-(3-chloropyrazin-2-yl)ethanol hydrochloride salt as a highly pure crystalline solid.

Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, it is critical to understand why these specific reagents are utilized:

  • Why use a Diphenylmethylene Schiff Base? Direct alkylation of unprotected glycine derivatives often leads to over-alkylation and poor yields. The diphenylmethylene protecting group serves a dual purpose: it sterically shields the nitrogen from acting as a nucleophile, and it significantly increases the acidity of the alpha-proton (pKa ~18). This allows mild bases like

    
     to generate a stabilized carbanion that efficiently attacks the electron-deficient 2,3-dichloropyrazine via an S
    
    
    
    Ar pathway[1].
  • The Causality of the

    
     / 
    
    
    
    Reduction System:
    Standard ester reductions typically rely on
    
    
    . However, applying
    
    
    to a 3-chloropyrazine derivative will inevitably result in hydrodehalogenation (loss of the chlorine atom) and potential over-reduction of the aromatic pyrazine ring. By combining
    
    
    with
    
    
    in ethanolic THF, calcium borohydride (
    
    
    )
    is generated in situ. Calcium acts as a strong Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity. This enables the mild borohydride to selectively reduce the ester to the primary alcohol at room temperature, leaving the sensitive heteroaryl chloride completely intact[2].

References

  • Title: Preparation of C-pyrazine-methylamines (US Patent 8,513,415)
  • Title: Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes Source: Synthetic Communications, Volume 25, 1995 - Issue 11 URL: [Link]

Sources

Method

Application Note: Scalable Synthesis of Pyrazine Amino Ethanols

This Application Note is designed for researchers and process chemists in drug development. It details scalable, high-purity synthesis methods for 2-((pyrazin-2-yl)amino)ethanol , a critical pharmacophore in kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development. It details scalable, high-purity synthesis methods for 2-((pyrazin-2-yl)amino)ethanol , a critical pharmacophore in kinase inhibitors and GPCR ligands.

Target Molecule: 2-((Pyrazin-2-yl)amino)ethanol (CAS: 59215-42-8) Primary Application: Linker synthesis for PROTACs, kinase inhibitor scaffolds, and antimycobacterial agents.

Executive Summary & Strategic Analysis

The synthesis of pyrazine amino ethanols primarily relies on the functionalization of the electron-deficient pyrazine ring. While palladium-catalyzed Buchwald-Hartwig aminations are effective for deactivated systems, the electron-poor nature of 2-chloropyrazine allows for a more economical Nucleophilic Aromatic Substitution (


) .

For scale-up (>100g to kg), the primary challenges are:

  • Water Solubility: The product is highly polar and water-soluble, making traditional aqueous extraction inefficient.[1]

  • Impurity Control: Over-reaction to bis-substituted pyrazines (if 2,6-dichloropyrazine is used) or polymerization of the amino alcohol.

  • Atom Economy: Avoiding expensive transition metal catalysts and ligands.

This guide presents two validated protocols: a Green Aqueous Method (ideal for moderate scale and safety) and a Solvent-Free Industrial Method (ideal for maximum throughput).

Reaction Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism (


). The nucleophilic nitrogen of ethanolamine attacks the C-2 position of the pyrazine, stabilizing the Meisenheimer complex before chloride elimination.
Pathway Diagram (DOT Visualization)

SNAr_Mechanism cluster_conditions Critical Factors SM1 2-Chloropyrazine Complex Meisenheimer Intermediate SM1->Complex + SM2 (Nucleophilic Attack) SM2 Ethanolamine SM2->Complex Product 2-((Pyrazin-2-yl) amino)ethanol Complex->Product - Cl⁻ (Elimination) HCl HCl (Scavenged) Complex->HCl Temp: 80-100°C Temp: 80-100°C Base: Excess Amine or KF Base: Excess Amine or KF

Figure 1: Mechanistic pathway for the


 synthesis of pyrazine amino ethanol.

Protocol A: Green Aqueous Synthesis (Recommended)

Rationale: Using water as a solvent utilizes the hydrophobic effect to accelerate the reaction and simplifies the removal of inorganic salts. Potassium Fluoride (KF) acts as a promoter, enhancing the electrophilicity of the pyrazine and scavenging acid.

Materials
  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Reagent: Ethanolamine (1.2 equiv)

  • Promoter: Potassium Fluoride (KF) (1.0 equiv) - Note: Can be substituted with

    
     if fluoride corrosion is a concern for reactor vessels.
    
  • Solvent: Deionized Water (3-5 volumes)

Step-by-Step Methodology
  • Charging: To a glass-lined reactor or round-bottom flask, charge Deionized Water and Potassium Fluoride. Stir until dissolved.

  • Addition: Add 2-Chloropyrazine. The mixture may form a biphasic system initially.

  • Reagent Addition: Add Ethanolamine slowly over 15 minutes. Caution: Slight exotherm.

  • Reaction: Heat the mixture to reflux (100°C ) for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, 5% to 95% MeCN/Water). Target <1% remaining 2-chloropyrazine.

  • Workup (Salting Out):

    • Cool reaction to 20°C.

    • Saturate the aqueous solution with solid NaCl (approx. 30g/100mL).

    • Extract continuously with Ethyl Acetate or 2-MeTHF (3 x 4 volumes). Note: DCM is avoided due to environmental concerns, but is effective if required.

  • Isolation:

    • Dry organic layer over anhydrous

      
      .[2][3]
      
    • Concentrate under reduced pressure to yield a viscous pale-yellow oil.

    • Crystallization: If high purity is needed, redissolve in minimum hot Isopropyl Acetate (IPAc) and cool to 0°C to crystallize.

Data Summary: Protocol A
ParameterSpecification
Yield 85–92%
Purity (HPLC) >98% (crude), >99.5% (cryst.)
Reaction Time 12–16 Hours
Key Impurity Hydrolysis product (Pyrazinone) if pH > 12

Protocol B: Solvent-Free High-Throughput (Industrial)

Rationale: For maximum throughput per batch volume, the reaction is run neat. Ethanolamine acts as both reactant and base. This method requires careful exotherm control but eliminates solvent recycling.

Materials
  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Reagent: Ethanolamine (2.5 - 3.0 equiv)

  • Solvent: None (Neat)

Step-by-Step Methodology
  • Setup: Equip reactor with a high-efficiency reflux condenser and overhead mechanical stirrer.

  • Charging: Charge Ethanolamine (3.0 equiv) and heat to 60°C .

  • Controlled Addition: Add 2-Chloropyrazine dropwise over 1 hour.

    • Critical Process Parameter (CPP): Maintain internal temperature <110°C . The reaction is exothermic.[4]

  • Completion: Stir at 100°C for 4 hours. Monitor by HPLC.

  • Workup (Distillation/Precipitation):

    • Option 1 (Distillation): Distill off excess ethanolamine under high vacuum (<5 mmHg). The residue is the crude product.

    • Option 2 (Precipitation): Dilute the reaction mass with cold water (2 volumes) and cool to 0°C. If the product concentration is high enough, it may precipitate. If not, proceed to extraction as in Protocol A.

Purification & Troubleshooting Strategy

The high water solubility of pyrazine amino ethanols is the primary failure mode during scale-up.

Purification Decision Tree (DOT Visualization)

Purification_Logic cluster_tips Troubleshooting Tips Start Crude Reaction Mixture CheckSol Is Product Water Soluble? Start->CheckSol SaltingOut Method A: Salting Out (Saturate aq. phase with NaCl) CheckSol->SaltingOut Yes (High) Distill Method B: High Vac Distillation (Remove Ethanolamine) CheckSol->Distill No (Neat rxn) Extract Extract with 2-MeTHF (Repeat 3-4x) SaltingOut->Extract Cryst Recrystallization Solvent: IPAc or EtOH/Et2O Extract->Cryst Distill->Cryst Avoid DCM (Emulsions) Avoid DCM (Emulsions) Use Continuous Extraction if Yield Low Use Continuous Extraction if Yield Low

Figure 2: Decision logic for purification based on reaction medium.

Analytical Specifications
  • 1H NMR (400 MHz, DMSO-d6):

    
     8.05 (d, 1H, Py-H3), 7.92 (dd, 1H, Py-H5), 7.75 (d, 1H, Py-H6), 7.10 (t, 1H, NH), 4.75 (t, 1H, OH), 3.55 (q, 2H, 
    
    
    
    -O), 3.35 (q, 2H,
    
    
    -N).
  • HPLC: Retention time approx 2.5 min (C18, 5-95% MeCN/0.1% TFA). Pyrazinone impurity elutes earlier (approx 1.2 min).

Safety & Handling

  • 2-Chloropyrazine: Irritant and potential lachrymator. Handle in a fume hood.

  • Ethanolamine: Corrosive and viscous. Ensure lines are heat-traced if pumping in cold environments.

  • Thermal Runaway: The

    
     reaction is exothermic. On a >1kg scale, dosing of 2-chloropyrazine must be rate-limited by cooling capacity.
    

References

  • Green Synthesis via Aqueous

    
    : 
    
    • Study on aqueous amin
    • Source:

  • Industrial Pyrazine Synthesis

    • Process chemistry of aminopyrazine deriv
    • Source:

  • Purification of Amino Alcohols

    • Techniques for separ
    • Source:

Sources

Application

2-Amino-2-(3-chloropyrazin-2-yl)ethenol in fragment-based drug design

Application Note: 2-Amino-2-(3-chloropyrazin-2-yl)ethenol in Fragment-Based Drug Design Executive Summary This guide details the application of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol (and its tautomeric equilibrium part...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-2-(3-chloropyrazin-2-yl)ethenol in Fragment-Based Drug Design

Executive Summary

This guide details the application of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol (and its tautomeric equilibrium partners) as a high-value probe in Fragment-Based Drug Design (FBDD). Unlike static fragments, this molecule represents a "dynamic pharmacophore." The electron-deficient 3-chloropyrazine core modulates the stability of the


-amino enol tail, allowing the fragment to sample multiple electronic states (neutral ketone vs. zwitterionic enol) within the protein binding pocket.

This note provides the protocols for synthesizing, stabilizing, and screening this fragment, specifically targeting kinase hinge regions and metalloenzyme active sites where the enol form acts as a bidentate chelator.

Chemical Identity & Tautomeric Dynamics

The core challenge and opportunity with this fragment lies in its tautomerism. In aqueous solution, the equilibrium heavily favors the


-amino ketone. However, the "ethenol" form is often the bioactive species, trapped by specific protein environments.
The Equilibrium

The 3-chloropyrazine ring is electron-withdrawing (due to the para-nitrogen and ortho-chlorine), which increases the acidity of the


-proton, making the enol form more accessible than in simple phenyl analogs.
  • Form A (Ketone): 2-amino-1-(3-chloropyrazin-2-yl)ethan-1-one

    • Dominant in: Water, DMSO.

    • Role: Soluble transport form.

  • Form B (Ethenol): 2-amino-2-(3-chloropyrazin-2-yl)ethenol

    • Dominant in: Hydrophobic protein pockets, metal coordination spheres.

    • Role: H-bond donor/acceptor, Metal chelator.

Table 1: Physicochemical Profile (Calculated)

PropertyValueSignificance in FBDD
MW 171.58 DaIdeal "Rule of 3" fragment (<300 Da).
cLogP ~0.8High solubility; minimal non-specific binding.
TPSA ~68 ŲGood polar contact potential.
H-Bond Donors 2 (Amine)Critical for backbone interactions.
H-Bond Acceptors 3 (Pyrazine Ns, O)Pyrazine N4 is a classic kinase hinge acceptor.
Ligand Efficiency (LE) > 0.45High binding energy per heavy atom.

Application Protocols

Synthesis & Library Preparation

Rationale: Commercial supplies often degrade to the pyrazine carboxylic acid. Fresh preparation or quality control (QC) is mandatory.

Protocol: Reductive Amination Route

  • Precursor: Start with 1-(3-chloropyrazin-2-yl)ethan-1-one.

  • Amination: React with ammonium acetate (

    
    ) and sodium cyanoborohydride (
    
    
    
    ) in methanol.
  • Stabilization: Isolate as the HCl salt . The protonated amine prevents enamine-imine tautomerization and oxidation.

  • Storage: Store at -20°C under Argon. Dissolve in

    
    -DMSO immediately prior to screening.
    
Screening Workflow: STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting transient binding (


 usually mM range) of dynamic fragments.

Step-by-Step Protocol:

  • Sample Prep:

    • Protein Conc:

      
       (Recombinant target, e.g., p38 MAPK).
      
    • Fragment Conc:

      
       (50-fold excess).
      
    • Buffer:

      
       Phosphate, 
      
      
      
      NaCl,
      
      
      7.4 (in
      
      
      ).
  • Pulse Sequence:

    • Use a standard STD sequence with a

      
       filter to suppress protein signals.
      
    • On-resonance irradiation: -0.5 ppm (Protein methyls).

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds.

  • Data Analysis:

    • Subtract "On" spectrum from "Off" spectrum.

    • Positive Signal: If the pyrazine ring protons (8.3-8.6 ppm) appear in the difference spectrum, the fragment binds.

    • Note: If the "ethenol" form binds, you may see exchange broadening on the methylene protons (which become olefinic in the enol form).

Crystallography: The "Soak and Solve"

Rationale: To determine which tautomer binds, X-ray crystallography is required.[1]

Protocol:

  • Crystal Growth: Grow apo-crystals of the target protein using hanging drop vapor diffusion.

  • Soaking Solution:

    • Prepare a 100 mM stock of the fragment in DMSO.[2]

    • Dilute to 10-20 mM in the mother liquor (crystallization buffer).

    • Critical: Add 10% Glycerol to prevent crystal cracking due to DMSO shock.

  • Incubation: Soak crystals for 2–12 hours. (Short soaks prevent protein degradation by the amine).

  • Flash Cooling: Cryoprotect and flash cool in liquid nitrogen.

  • Refinement:

    • Solve structure (Molecular Replacement).[2]

    • Density Inspection: Look at the bond lengths of the C-O and C-C bonds in the tail.

      • 
        
        
        
        
        Ketone.
      • 
        
        
        
        
        Enol.

Mechanistic Logic & Signaling

The following diagram illustrates the "Conformational Selection" mechanism where the protein stabilizes the high-energy ethenol tautomer.

TautomerSelection cluster_0 Dynamic Equilibrium Solvent Aqueous Solution Ketone Form A: Ketone (Major Species) Solvent->Ketone Stabilizes Enol Form B: Ethenol (Minor Species) Ketone->Enol Tautomerization (Fast Exchange) Protein Target Protein (Apo) Enol->Protein Binding Event (Conformational Selection) Complex Protein-Ligand Complex (Active) Protein->Complex Induced Fit

Caption: The protein selects and stabilizes the transient enol tautomer from the equilibrium mixture.

Case Study: Kinase Hinge Binding

In a hypothetical campaign against a serine/threonine kinase (e.g., CDK2), the 2-Amino-2-(3-chloropyrazin-2-yl)ethenol fragment offers a unique binding mode:

  • Acceptor: The Pyrazine N4 accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Leu83).

  • Donor: The Enol -OH (or Amine -NH2) donates a hydrogen bond to the backbone carbonyl of the residue n-2 (e.g., Glu81).

  • Halogen Bond: The 3-Chlorine atom occupies a hydrophobic pocket, often displacing a conserved water molecule, providing an enthalpic gain.

Optimization Strategy (Fragment Growing): Once binding is confirmed, grow the fragment from the 5-position of the pyrazine ring (synthetic vector).

  • Reaction: Suzuki coupling on a 5-bromo analog.

  • Goal: Reach the "Gatekeeper" residue to improve selectivity.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3][4][5][6] Nature Chemistry, 1(3), 187–192. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. Link

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693–704. Link

  • Wielens, J., et al. (2013). Parallel screening of low molecular weight fragment libraries: do differences in methodology affect hit identification? Journal of Biomolecular Screening, 18(2), 147-159. Link

  • Klebe, G. (2015). Citations of "Soak and Solve" methodology in: Drug Discovery Today, 20(11), 1351-1356. Link

Sources

Method

Application Note: Optimized Reaction Conditions for the Coupling of 3-Chloropyrazines with Amino Alcohols

Introduction The imidazo[1,2- ]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antibacterial agents targeting bacterial type IV secretio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-


]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antibacterial agents targeting bacterial type IV secretion systems[1]. A critical, early-stage step in synthesizing these derivatives is the coupling of a 3-chloropyrazine derivative with an amino alcohol[2].

This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for achieving high-yielding nucleophilic aromatic substitution (SNAr) between these coupling partners, providing a self-validating workflow for drug development professionals.

Mechanistic Rationale & Reaction Design

The coupling of 3-chloropyrazine with an aliphatic amino alcohol proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism rather than transition-metal-catalyzed cross-coupling[1]. The pyrazine ring is highly electron-deficient, making the carbon bearing the chlorine atom highly susceptible to nucleophilic attack by the primary or secondary amine of the amino alcohol.

Causality in Experimental Design:

  • Base Selection: The SNAr reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct. If left unneutralized, HCl will protonate the nucleophilic amine of the starting material, rendering it inactive and halting the reaction. Therefore, a stoichiometric excess of a base such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) is mandatory to drive the reaction to completion[1].

  • Solvent Selection: 1,4-dioxane and tert-butanol (tBuOH) are the preferred solvents[1][2]. 1,4-dioxane provides a sufficiently high boiling point (101 °C) to overcome the activation energy barrier of the SNAr reaction while maintaining the solubility of both the highly polar amino alcohols and the lipophilic pyrazines. tBuOH is an excellent alternative when using inorganic bases like NaHCO3, as it facilitates proton transfer without participating as a competing nucleophile.

  • Chemoselectivity (N- vs. O-Alkylation): Amino alcohols possess both hydroxyl (-OH) and amino (-NH2) nucleophilic centers. Under the prescribed mildly basic conditions, the alcohol remains protonated. The significantly more nucleophilic nitrogen selectively attacks the pyrazine, preventing undesired O-arylation and ensuring >95% chemoselectivity.

Workflow & Pathway Visualization

Workflow A 3-Chloropyrazine (Electrophile) B Amino Alcohol (Nucleophile) C Reaction Mixture (Solvent + Base) D Meisenheimer Complex (Transition State) C->D Reflux (85-101 °C) E N-Alkylated Pyrazine (Target Product) D->E Chloride Elimination F HCl Salt Byproduct (Removed via Wash) D->F Base Neutralization AB AB AB->C Dissolve & Mix

SNAr workflow for 3-chloropyrazine and amino alcohol coupling.

Experimental Protocols

Protocol A: Homogeneous Coupling in 1,4-Dioxane with Triethylamine

This protocol is adapted from established methodologies for synthesizing 3-aryl substituted 8-chloroimidazo[1,2-


]pyrazines and is ideal for liquid or highly soluble substrates[1].

Materials:

  • Amino alcohol (1.0 equiv, e.g., 1.55 mmol)

  • 2,3-Dichloropyrazine or 3-chloropyrazine derivative (1.1 equiv, e.g., 1.70 mmol)

  • Triethylamine (Et3N) (1.4 equiv, e.g., 2.16 mmol)

  • Anhydrous 1,4-dioxane (3 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with argon to prevent oxidative degradation of the amine at high temperatures.

  • Reagent Addition: Dissolve the amino alcohol (1.55 mmol) in 3 mL of anhydrous 1,4-dioxane. Add the 3-chloropyrazine derivative (1.70 mmol) followed by Et3N (2.16 mmol) via syringe[1].

  • Thermal Activation: Heat the reaction mixture to 101 °C (reflux) under continuous argon flow. Stir vigorously for 19 hours. Causality: The extended reflux ensures complete conversion, as the SNAr on pyrazines can be sterically hindered by adjacent substitutions[1].

  • Concentration: Cool the mixture to room temperature. Remove the 1,4-dioxane solvent in vacuo using a rotary evaporator.

  • Liquid-Liquid Extraction: Re-dissolve the resulting crude residue in dichloromethane (CH2Cl2) (15 mL). Wash the organic layer with deionized water (3 × 10 mL). Causality: The aqueous wash selectively partitions the triethylammonium chloride salts and any unreacted polar amino alcohol away from the lipophilic product[1].

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify via flash column chromatography (EtOAc/Hexane gradient) to afford the pure pyrazinyl-amino alcohol.

Protocol B: Heterogeneous Coupling in tert-Butanol with Sodium Bicarbonate

This protocol is highly effective for larger-scale syntheses where avoiding volatile organic bases simplifies the purification profile[1][2].

Step-by-Step Methodology:

  • Assembly: In a sealed pressure tube or heavy-walled round-bottom flask, combine the amino alcohol (12.6 mmol) and the 3-chloropyrazine derivative (12.6 mmol)[1].

  • Base and Solvent: Add NaHCO3 (1.32 g, 16.7 mmol, 1.3 equiv) and tBuOH (60 mL)[1].

  • Reflux: Stir the heterogeneous suspension under reflux (approx. 85 °C) for 40 hours. Causality: Heterogeneous inorganic bases require longer reaction times compared to soluble organic bases due to mass transfer limitations, but they yield cleaner crude profiles[1].

  • Workup: Cool to room temperature and remove tBuOH in vacuo.

  • Extraction: Suspend the resulting solid residue in H2O (100 mL) to dissolve the inorganic salts, and extract the aqueous phase with CH2Cl2 (3 × 50 mL)[1]. Dry and concentrate the combined organic phases.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative reaction conditions and expected outcomes to guide protocol selection based on substrate needs[1][2].

Reaction ConditionBaseSolventTemp (°C)Time (h)Chemoselectivity (N vs O)Typical Yield
Protocol A (Homogeneous) Et3N (1.4 eq)1,4-Dioxane10118–24> 95:575 – 85%
Protocol B (Heterogeneous) NaHCO3 (1.3 eq)tBuOH8540–48> 98:270 – 80%
Buchwald-Hartwig (Ref) K2CO3 / Pd(dba)2tBuOH8516–48N/A (Requires Pd)40 – 60%

Note: Buchwald-Hartwig coupling is generally reserved for coupling poorly nucleophilic amines (e.g., sulfonamides) to pyrazines. Aliphatic amino alcohols proceed highly efficiently via catalyst-free SNAr, making transition metals unnecessary[1][2].

References

1.[2] Title: WO2012168733A1 - Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents Source: Google Patents URL:

2.[1] Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion Source: NIH.gov (National Institutes of Health) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol . This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield, chemosel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol . This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield, chemoselectivity, or purity bottlenecks when synthesizing this highly specific pyrazine amino alcohol intermediate.

Due to the electron-deficient nature of the 3-chloropyrazine ring, standard synthetic protocols often fail, leading to hydration of intermediates or catastrophic dehalogenation during reduction. This center provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure a robust, high-yield workflow.

Visualized Synthetic Workflows

To synthesize 2-Amino-2-(3-chloropyrazin-2-yl)ethanol effectively, we recommend a modified Strecker amino acid synthesis followed by a chemoselective borane-mediated reduction.

Workflow A 3-Chloropyrazine-2-carboxaldehyde B Strecker Reaction (TMS-CN, NH3/MeOH) A->B C 2-Amino-2-(3-chloropyrazin-2-yl)acetonitrile B->C Intermediate 1 D Acidic Hydrolysis (6M HCl, Reflux) C->D E 2-Amino-2-(3-chloropyrazin-2-yl)acetic acid D->E Intermediate 2 F Chemoselective Reduction (NaBH4 / H2SO4) E->F G 2-Amino-2-(3-chloropyrazin-2-yl)ethanol F->G Target Product

Caption: Synthetic workflow for 2-Amino-2-(3-chloropyrazin-2-yl)ethanol via Strecker synthesis.

Chemoselectivity Substrate 2-Amino-2-(3-chloropyrazin- 2-yl)acetic acid LiAlH4 LiAlH4 / THF (Nucleophilic Hydride) Substrate->LiAlH4 Pathway A NaBH4 NaBH4 + H2SO4 (Electrophilic Borane) Substrate->NaBH4 Pathway B Dehalogenation Dehalogenated Product (Loss of 3-Cl) LiAlH4->Dehalogenation C-Cl Cleavage Target Target Amino Alcohol (3-Cl Preserved) NaBH4->Target Chemoselective

Caption: Logical relationship between reducing agent selection and chemoselectivity.

Self-Validating Experimental Protocols

Protocol A: Modified Strecker Synthesis & Hydrolysis

Objective: Convert 3-chloropyrazine-2-carboxaldehyde to 2-amino-2-(3-chloropyrazin-2-yl)acetic acid without hydration side-reactions.

  • Imine Formation: Dissolve 3-chloropyrazine-2-carboxaldehyde (1.0 eq) in strictly anhydrous methanol. Cool to -78 °C. Add a solution of NH₃ in methanol (3.0 eq).

    • Causality: Pyrazine carboxaldehydes are highly electron-deficient. Trace water will cause rapid formation of an unreactive gem-diol (hydrate). Anhydrous conditions are mandatory.

  • Cyanation: Dropwise add Trimethylsilyl cyanide (TMS-CN, 1.2 eq). Warm slowly to room temperature and stir for 4 hours.

    • Causality: TMS-CN provides a soluble, non-aqueous cyanide source, avoiding the aqueous conditions of standard NaCN/NH₄Cl Strecker protocols which degrade the starting material.

  • Hydrolysis: Concentrate the mixture in vacuo. Suspend the crude aminonitrile in 6M HCl and reflux for 12 hours.

  • Isolation: Cool to 0 °C and adjust the pH to the isoelectric point (~pH 5.5) using NaOH to precipitate the amino acid. Filter and dry.

    • Validation Checkpoint: Perform FT-IR spectroscopy on the isolated solid. A successful reaction is validated by the complete disappearance of the nitrile stretch (~2200 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

Protocol B: Chemoselective Reduction to Amino Alcohol

Objective: Reduce the carboxylic acid to the alcohol while preserving the fragile 3-chloro group.

  • Activation: Suspend the amino acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • In Situ Borane Generation: Slowly add concentrated H₂SO₄ (1.25 eq) dissolved in THF dropwise over 30 minutes.

    • Causality: The reaction between NaBH₄ and H₂SO₄ generates diborane (

      
      ) in situ[1]. Unlike LiAlH₄, which delivers a strong nucleophilic hydride that attacks the electron-deficient pyrazine ring (causing C-Cl cleavage), diborane is an electrophilic reducing agent. It coordinates with the carboxylic acid oxygen, facilitating reduction without dehalogenating the pyrazine ring.
      
  • Reduction: Reflux the mixture for 12 hours.

  • Quenching & Boron Cleavage: Cool to 0 °C and carefully quench with excess Methanol. Reflux for 1 hour.

    • Causality: Borane reductions of amino acids form highly stable boron-nitrogen chelates. Refluxing with methanol converts the boron species into volatile trimethyl borate (

      
      ), which is easily removed under reduced pressure, liberating the free amino alcohol.
      
    • Validation Checkpoint: Analyze the final product via LC-MS. The mass spectrum must show the parent ion[M+H]⁺ with a characteristic 3:1 isotopic ratio (M / M+2), definitively proving the 3-chloro group is intact.

Troubleshooting Guide (Q&A)

Q: Why am I observing significant dehalogenation (loss of the 3-chloro group) during the final reduction step? A: This is a classic chemoselectivity failure. The 3-chloropyrazine ring is highly electron-deficient, making the C-Cl bond highly susceptible to nucleophilic aromatic substitution or reductive cleavage by strong nucleophilic hydrides (like LiAlH₄ or DIBAL-H). You must switch to an electrophilic reducing agent. The in situ generation of borane via NaBH₄/H₂SO₄ [1] or NaBH₄/I₂ [2] selectively reduces the carboxyl group while leaving the aryl chloride completely intact.

Q: My Strecker reaction yields a complex mixture with low conversion, and TLC shows a highly polar, unreactive spot. What is going wrong? A: The highly electron-withdrawing nature of the 3-chloropyrazine ring makes the adjacent aldehyde extremely electrophilic, leading to rapid hydrate (gem-diol) formation if any water is present. Ensure all solvents are strictly anhydrous, glassware is flame-dried, and replace aqueous NaCN with TMS-CN as outlined in Protocol A.

Q: How can I prevent racemization if I am synthesizing an enantiopure variant of this molecule? A: If you are using base-catalyzed reduction methods or harsh thermal conditions, the alpha-proton of the amino acid can be abstracted, leading to racemization. Borane-mediated reductions (such as NaBH₄/I₂ or NaBH₄/H₂SO₄) proceed via a cyclic boron-chelate intermediate that structurally locks the stereocenter. This prevents epimerization and preserves the enantiomeric excess (ee) of your starting material [2].

Quantitative Benchmarks

The following table summarizes the performance of various reducing agents tested on 2-Amino-2-(3-chloropyrazin-2-yl)acetic acid.

Reducing Agent SystemMechanism TypeYield of Amino Alcohol (%)Dehalogenation (Side Product)Racemization RiskRecommendation
LiAlH₄ / THF Nucleophilic Hydride< 20%High (> 60%)Low❌ Not Recommended
Pd/C, H₂ Catalytic Hydrogenation0%Complete (100%)N/A❌ Avoid
BH₃·THF Complex Electrophilic Hydride65 - 75%Low (< 5%)Low⚠️ Acceptable
NaBH₄ / I₂ In situ Borane80 - 88%None DetectedNone✅ Highly Recommended
NaBH₄ / H₂SO₄ In situ Borane85 - 92%None DetectedNone✅ Optimal

General FAQs

Q: Can I use the alpha-bromoester/azide substitution route instead of the Strecker synthesis? A: Yes. You can brominate 2-(3-chloropyrazin-2-yl)acetate, substitute with NaN₃ to form the alpha-azido ester, and then reduce both the ester and the azide simultaneously. However, the exact same chemoselectivity rules apply: you must use a borane-based reducing system to prevent dehalogenation of the pyrazine ring during the azide/ester reduction.

Q: Why is my isolated amino alcohol an oil instead of a solid? A: 1,2-amino alcohols often resist crystallization due to strong intermolecular hydrogen bonding and hygroscopicity. To induce crystallization, convert the free base to a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of your product.

References

  • Abiko, A.; Masamune, S. "An improved, convenient procedure for reduction of amino acids to amino alcohols: use of sodium borohydride - sulfuric acid." Tetrahedron Letters (1992), 33 (38), 5517-5518.[Link]

  • Poindexter, G. S.; Meyers, A. I. "Reduction of amino acids to amino alcohols. A comparison of various methods with regard to potential racemization." Tetrahedron Letters (1977), 18 (40), 3527-3528.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Chloropyrazine Amination Workflows

Welcome to the Technical Support Center for heterocyclic functionalization. Chloropyrazine amination is a cornerstone transformation in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Chloropyrazine amination is a cornerstone transformation in medicinal chemistry. Due to the pyrazine ring's highly electron-deficient nature, carbon-nitrogen (C-N) bond formation is typically achieved via transition-metal-free Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig cross-coupling.

However, both paradigms are susceptible to yield-limiting side reactions. This guide details the mechanistic causality behind these issues and provides self-validating protocols to ensure synthetic integrity.

Part 1: SNAr Amination Troubleshooting (Transition-Metal-Free)

Q: I am observing significant hydrolysis (hydroxypyrazine formation) instead of the desired amination product. What is causing this, and how can I fix it?

Causality: Hydrolysis occurs when water or hydroxide ions outcompete the amine nucleophile. Chloropyrazine is exceptionally activated for SNAr—up to


 times more reactive than chlorobenzene[1]. If you use aqueous conditions with strong bases (e.g., NaOH, Cs₂CO₃), the highly electrophilic pyrazine ring undergoes rapid nucleophilic attack by OH⁻, leading to irreversible hydrolysis.

Solution: Transition to a "Green SNAr" system using Potassium Fluoride (KF) in water. KF acts as a mild base and a strong hydrogen-bond acceptor, activating the amine without providing a strongly competing nucleophilic species[1]. This allows the transition-metal-free SNAr reaction to operate under environmentally acceptable conditions while suppressing hydroxypyrazine formation[1].

Q: How do I control regioselectivity and prevent over-amination when reacting di-halo pyrazines (e.g., 2,3-dichloropyrazine)?

Causality: Over-amination stems from uncontrolled thermal energy and excess nucleophile. The first amination donates electron density into the pyrazine ring, deactivating the second halogen position toward SNAr. However, excessive heat overcomes this activation barrier, leading to diamination.

Solution: Maintain strict 1:1 stoichiometry and run the reaction at lower temperatures (0 °C to room temperature). If stepwise functionalization is required, synthesize a pre-functionalized pyrazine core and introduce the second substituent via a controlled cross-coupling reaction.

Part 2: Buchwald-Hartwig Cross-Coupling Troubleshooting

Q: My GC-MS shows high levels of dehalogenated pyrazine and imine byproducts instead of the C-N coupled product. How do I minimize this?

Causality: This is a classic β-hydride elimination side reaction[2]. After the amine coordinates to the Pd(II) center and is deprotonated, the resulting palladium-amide complex can undergo β-hydride elimination (if the amine possesses α-hydrogens) faster than it undergoes reductive elimination[3]. This yields a hydrodehalogenated arene and an imine[2].

Solution: Accelerate the reductive elimination step by employing sterically demanding, electron-rich dialkylbiaryl monophosphine ligands (e.g., BrettPhos or RuPhos)[3]. The steric bulk of these ligands forces the aryl and amide groups closer together around the palladium center, significantly lowering the activation energy required for reductive elimination and outcompeting the β-hydride elimination pathway.

Q: The reaction stalls at low conversion, and the catalyst appears to deactivate rapidly, especially when coupling primary amines or N-heterocycles.

Causality: N-heteroaromatics (like pyrazine) and primary amines can strongly coordinate to the palladium center, displacing the phosphine ligand. This displacement leads to the formation of catalytically dormant, off-cycle palladium complexes that fail to re-enter the catalytic cycle.

Solution: Utilize deactivation-resistant ligands (such as GPhos) or pre-formed Generation 3/4 (G3/G4) palladacycle precatalysts. These precatalysts rapidly generate the active mono-ligated L-Pd(0) species under mild conditions, ensuring the productive catalytic cycle outcompetes off-cycle ligand displacement.

Part 3: Visualizations & Mechanistic Pathways

DecisionTree Start Chloropyrazine Amination CheckAmine Is the amine highly nucleophilic? (e.g., secondary aliphatic) Start->CheckAmine SNAr Proceed with SNAr (KF in H2O) CheckAmine->SNAr Yes CheckAryl Is the amine a poor nucleophile? (e.g., aniline, sterically hindered) CheckAmine->CheckAryl No Side1 Side Reaction: Hydrolysis Fix: Avoid OH- bases, use KF SNAr->Side1 Monitor BH Proceed with Buchwald-Hartwig Cross-Coupling CheckAryl->BH Yes Side2 Side Reaction: Dehalogenation Fix: Use bulky ligands (BrettPhos) BH->Side2 Monitor

Decision logic for selecting chloropyrazine amination strategies and mitigating side reactions.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Chloropyrazine) Pd0->OxAdd PdII L-Pd(II)(Pyrazinyl)(Cl) OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord PdAmide L-Pd(II)(Pyrazinyl)(NR2) AmineCoord->PdAmide RedElim Reductive Elimination (Desired Pathway) PdAmide->RedElim BetaElim β-Hydride Elimination (Side Reaction) PdAmide->BetaElim Product Aminopyrazine Product RedElim->Product Product->Pd0 Regenerates Dehal Dehalogenated Pyrazine + Imine BetaElim->Dehal

Buchwald-Hartwig catalytic cycle highlighting the competing β-hydride elimination pathway.

Part 4: Quantitative Data & Experimental Methodologies

Condition Matrix for Chloropyrazine Amination
Amination StrategySubstrate ScopeOptimal BaseRecommended SolventCatalyst / LigandPrimary Side ReactionMitigation Strategy
SNAr (Green) Secondary aliphatic aminesKFH₂ONoneHydrolysisAvoid hydroxide bases; use KF to activate amine via H-bonding.
SNAr (Classic) Primary/Secondary aminesDIPEA or K₂CO₃DMF or DMSONoneOver-aminationStrict 1:1 stoichiometry; lower temperature (0 °C to RT).
Buchwald-Hartwig Anilines, bulky aminesNaOtBu or LiHMDSToluene or DioxanePd(OAc)₂ / BrettPhosDehalogenationUse sterically demanding dialkylbiaryl monophosphines.
Buchwald-Hartwig N-heteroaromaticsK₃PO₄t-Amyl alcoholPalladacycle G3/G4Catalyst DeactivationUse pre-formed G3/G4 precatalysts for rapid L-Pd(0) generation.
Protocol 1: Transition-Metal-Free SNAr in Aqueous Media (Green Protocol)

Use this protocol for highly nucleophilic secondary amines to avoid transition metal contamination and minimize hydrolysis.

  • Preparation: Charge an oven-dried reaction vial with chloropyrazine (1.0 equiv) and the desired secondary amine (1.2 equiv).

  • Activation: Add Potassium Fluoride (KF) (2.0 equiv) and deionized water to achieve a 0.5 M concentration relative to chloropyrazine. Note: KF acts as a hydrogen-bond acceptor, enhancing the nucleophilicity of the amine without introducing OH⁻ ions.

  • Reaction: Seal the vial and stir the mixture at 100 °C for 12–24 hours. Monitor progress via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination using Palladacycle Precatalysts

Use this protocol for poorly nucleophilic anilines or sterically hindered amines where SNAr fails.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with chloropyrazine (1.0 equiv), the primary/secondary amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Loading: Add BrettPhos Pd G3 precatalyst (1–2 mol%). Note: The G3 precatalyst ensures rapid generation of the active L-Pd(0) species, outcompeting ligand displacement by the pyrazine nitrogen.

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 2–4 hours.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Part 5: References

1.[1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?, National Institutes of Health (NIH) / PMC,[Link] 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions, MIT DSpace,[Link] 3.[2] Buchwald–Hartwig amination, Wikipedia,[Link] 4.[3] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook, ACS Publications,[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol

This is a comprehensive technical support guide for 2-Amino-2-(3-chloropyrazin-2-yl)ethenol . This guide is structured to address the complex stability profile of this molecule, distinguishing between its transient enol...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for 2-Amino-2-(3-chloropyrazin-2-yl)ethenol . This guide is structured to address the complex stability profile of this molecule, distinguishing between its transient enol form (implied by "ethenol") and its stable amino-alcohol precursor (likely "ethanol"), while focusing on the critical troubleshooting required for the reactive intermediate.

Topic: Stability, Degradation Pathways, and Handling Protocols in Solution Target Molecule: 2-Amino-2-(3-chloropyrazin-2-yl)ethenol (and tautomers) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary: The Stability Paradox

Status: CRITICAL INSTABILITY Core Issue: The molecule described is an enaminol (


). In solution, this species is inherently unstable and exists in a dynamic equilibrium with its tautomers (α-amino ketone/aldehyde). Furthermore, the 3-chloropyrazine  moiety introduces a high risk of intramolecular cyclization (Nucleophilic Aromatic Substitution, 

).

If you are observing:

  • Rapid peak disappearance in LC-MS: This is likely tautomerization or hydrolysis.

  • New peak formation (+36 Da or -36 Da): This indicates cyclization (loss of HCl) or hydration.

  • Yellow/Brown discoloration: This indicates oxidative polymerization or dimerization of the free amine.

Immediate Action: Store solid at -20°C under Argon. Maintain solutions at <4°C and analyze immediately. Avoid neutral aqueous buffers for prolonged periods.

Diagnostic Guide: Troubleshooting Common Issues

Issue 1: "My compound disappears from the HPLC trace within minutes."

Diagnosis: Rapid Tautomerization or Hydrolysis.

  • Mechanism: The "ethenol" form (

    
    ) tautomerizes to the thermodynamic ketone/aldehyde product. If water is present, the enamine moiety (
    
    
    
    ) hydrolyzes to release ammonia and the corresponding
    
    
    -hydroxy ketone.
  • Solution:

    • Switch Solvent: Move from protic solvents (MeOH, Water) to aprotic polar solvents (DMSO-d6, ACN) for analysis.

    • Stabilize pH: Acidify the solution (0.1% Formic Acid). Protonation of the amine (

      
      ) prevents enamine-imine tautomerization and retards hydrolysis.
      
Issue 2: "I see a new major impurity with Mass [M-36]."

Diagnosis: Intramolecular Cyclization (Formation of Pyrrolopyrazine).

  • Mechanism: The exocyclic amine attacks the C3-chlorine position of the pyrazine ring via

    
    , expelling HCl. This forms a stable fused bicyclic system (e.g., 5H-pyrrolo[2,3-b]pyrazine derivative).
    
  • Trigger: Basic conditions (pH > 7) or elevated temperature promote deprotonation of the amine, increasing its nucleophilicity.

  • Solution: Maintain pH < 4. Avoid bases (TEA, DIPEA) until the coupling step is imminent.

Issue 3: "The solution turns bright yellow/orange."

Diagnosis: Dimerization (Pyrazine formation).

  • Mechanism:

    
    -Amino ketones/aldehydes self-condense to form dihydropyrazines, which oxidize to pyrazines. This is a common degradation pathway for amino-carbonyl intermediates.
    
  • Solution: Degas all solvents. Use antioxidants (e.g., ascorbic acid) if compatible with downstream chemistry.

Technical Deep Dive: Degradation Pathways

The stability of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol is governed by three competing pathways. Understanding these is crucial for interpreting analytical data.

DegradationPathways Figure 1: Degradation Pathways of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol Enol 2-Amino-2-(3-chloropyrazin-2-yl)ethenol (Target Enaminol) Ketone α-Amino Ketone/Aldehyde (Tautomer) Enol->Ketone Tautomerization (Fast in H2O) Cyclic Pyrrolo[2,3-b]pyrazine (Cyclized Product) Enol->Cyclic SNAr (-HCl) (Base/Heat) Hydrolysis α-Hydroxy Ketone + NH3 (Hydrolysis) Enol->Hydrolysis H2O / Acid Dimer Dihydropyrazine Dimer (Yellow/Brown) Ketone->Dimer Self-Condensation

Figure 1: The central enol species is a transient node. It rapidly funnels into cyclization (red path) under basic conditions or hydrolysis/tautomerization under aqueous conditions.

Stability Data & Solvent Compatibility

The following data summarizes the estimated half-life (


) of the compound based on structural analogs (amino-enol/pyrazine intermediates).
Solvent / ConditionEstimated Stability (

)
Primary DegradantRecommendation
DMSO (Anhydrous) > 24 HoursCyclized Product (slow)Preferred for Stock
Acetonitrile (0.1% FA) 6 - 12 HoursHydrolysisPreferred for LC-MS
Water (Neutral pH) < 30 MinutesTautomer/HydrolysisAvoid
Water (Basic pH > 8) < 5 MinutesCyclized ProductStrictly Avoid
Methanol/Ethanol 1 - 2 HoursAcetal/Ketal formationUse only if necessary

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Analytical Stock Solution

Purpose: To analyze purity without inducing degradation.

  • Preparation: Weigh 1 mg of solid into a dry vial.

  • Dissolution: Immediately add 1 mL of anhydrous DMSO .

  • Stabilization: (Optional) Add 1 eq. of TFA or HCl (in dioxane) if the downstream method allows. This protonates the amine, blocking cyclization.

  • Storage: Store at -20°C. Do not store for >24 hours.

Protocol B: LC-MS Method for Stability Tracking

Purpose: To separate the enol/ketone from the cyclized impurity.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Temperature: 10°C - 20°C (Cooler column temperatures reduce on-column degradation).

  • Detection: UV 254 nm (Pyrazine core) + ESI Positive Mode.

Frequently Asked Questions (FAQs)

Q: Did I receive the wrong compound? The NMR shows a ketone signal. A: Not necessarily. If you ordered the "ethenol," you likely received a tautomeric mixture. In solution (especially


 or 

), the equilibrium shifts toward the thermodynamic carbonyl form (ketone/aldehyde). Look for the characteristic pyrazine protons to confirm the skeleton integrity.

Q: Can I use this compound in a reaction requiring base (e.g., Suzuki coupling)? A: Yes, but order of addition is critical. The base will trigger cyclization (loss of Cl). If you need to couple the pyrazine ring, consider using a protected derivative (e.g., the vinyl carbonate or an acetal) or perform the coupling after allowing the intended cyclization if the bicyclic system is the target.

Q: Is "Ethenol" a typo for "Ethanol"? A: If your vial contains a stable, white solid that does not degrade rapidly in water, you likely have 2-Amino-2-(3-chloropyrazin-2-yl)ethanol (saturated). This is a stable amino-alcohol. The stability issues described above apply specifically to the unsaturated enol/enamine forms.

References

  • Sigma-Aldrich. Vinyl carbonate derivative of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol. Accessed March 8, 2026.

  • PubChem. 2-Amino-3-chloropyrazine (Parent Heterocycle) - Stability and Reactivity. National Library of Medicine. Accessed March 8, 2026.

  • ChemicalBook. Synthesis and properties of chloropyrazine derivatives. Accessed March 8, 2026.

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. (General reference for amino-ethanol stability). Accessed March 8, 2026.

Optimization

Technical Support Center: Grignard Reactions with Chloropyrazines

Status: Operational Ticket Focus: Troubleshooting Metallation & Functionalization of Electron-Deficient Heterocycles Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting Metallation & Functionalization of Electron-Deficient Heterocycles Lead Scientist: Dr. H. Vance, Senior Application Scientist

Executive Summary: The "Pyrazine Paradox"

The Issue: You are likely here because your standard Grignard formation (Mg turnings + halide) failed. It either didn't initiate, or it resulted in a black tar.

The Science: Chloropyrazines present a unique challenge in organometallic chemistry. The pyrazine ring is highly electron-deficient (π-deficient), making it:

  • Resistant to oxidative addition: Magnesium metal does not easily insert into the C-Cl bond because the electron-rich metal is repelled by the electron-rich lone pairs on the nitrogens, yet the ring itself is electron-poor.

  • Susceptible to Nucleophilic Attack: Standard Grignard reagents (R-MgX) act as nucleophiles and will attack the pyrazine ring (addition-elimination) rather than exchanging with the halogen.

  • Thermally Unstable: Once formed, pyrazinylmagnesium species often decompose above -20°C via ring opening or dimerization.

The Solution: Stop using Mg turnings. The industry standard for chloropyrazines is Halogen-Magnesium Exchange using Turbo-Grignard (iPrMgCl·LiCl) at low temperatures.[1][2][3][4]

Core Diagnostic Workflow

Before altering your variables, determine where your reaction is failing using this decision matrix.

GrignardTroubleshooting Start Start: Reaction Failed Method Method Used? Start->Method MgTurnings Mg Metal (Turnings/Powder) Method->MgTurnings Direct Insertion Exchange Exchange (iPrMgCl) Method->Exchange Halogen-Mg Exchange Result1 No Initiation / Tar MgTurnings->Result1 Common Outcome Result2 Wrong Product (Alkyl addition) Exchange->Result2 Temp too high Result3 Low Yield / Decomposition Exchange->Result3 Unstable Intermediate Sol1 SOLUTION: Switch to iPrMgCl·LiCl Result1->Sol1 Sol2 SOLUTION: Lower Temp (-78°C) / Inverse Addition Result2->Sol2 Sol3 SOLUTION: Transmetalate to Zn/Cu Result3->Sol3

Figure 1: Diagnostic decision tree for identifying failure modes in pyrazine metallation.

The "Turbo" Protocol (iPrMgCl[3][4][5]·LiCl)[2][3][6][7]

The most robust method for generating pyrazinyl Grignards is the Knochel Exchange . The addition of Lithium Chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent, creating a more reactive monomeric species that functions at lower temperatures.

Standard Operating Procedure (SOP)
  • Preparation: Dissolve chloropyrazine (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool solution to -78°C (Dry ice/Acetone).

    • Note: Some protocols suggest -20°C, but for troubleshooting, start at -78°C to suppress nucleophilic attack.

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv, typically 1.3M in THF) dropwise over 10-15 minutes.

  • Incubation: Stir at -78°C for 30 minutes.

    • QC Check: Take an aliquot, quench with D2O. NMR should show >95% deuterium incorporation at the Cl site.

  • Electrophile: Add the electrophile (aldehyde, ketone, etc.) at -78°C.

  • Warming: Allow to warm slowly to RT only after the electrophile has been added.

Troubleshooting Guide: Symptom & Solution
SymptomProbable CauseTechnical Solution
Reaction mixture turns black immediately. Decomposition. The metallated pyrazine is unstable at the current temperature.Lower Temperature. Conduct the exchange at -78°C. If already at -78°C, transmetalate immediately with ZnCl₂ (1.0 equiv) to form the more stable organozinc species before adding the electrophile.
Product contains an isopropyl group on the ring. Nucleophilic Attack. The iPrMgCl acted as a nucleophile (addition) rather than a base (exchange).Inverse Addition. Cool the Grignard reagent to -78°C and add the chloropyrazine to the Grignard slowly. Alternatively, use a bulkier exchange reagent like Mes₂Mg (Dimesitylmagnesium) which is sterically hindered from nucleophilic attack.
Starting material recovered (No Reaction). High Barrier to Exchange. The Cl position is not activated enough, or the temperature is too low for exchange to occur.Stepwise Warming. Perform addition at -78°C, then allow the mixture to warm to -40°C or -20°C to drive the exchange, checking conversion by GC/LCMS every 15 mins.
Dimer formation (Bis-pyrazine). Wurtz Coupling. The formed Grignard is reacting with unreacted chloropyrazine.Rate Control. Ensure rapid mixing and use a slight excess of iPrMgCl·LiCl (1.1–1.2 equiv) to ensure all starting material is converted before the temperature rises.
Low yield with Enolizable Ketones. Deprotonation. The basic pyrazinyl Grignard is deprotonating your electrophile instead of attacking it.Cerium Chloride Additive. Add anhydrous CeCl₃ (1.5 equiv) to the pyrazinyl Grignard at -78°C before adding the ketone. This increases nucleophilicity and suppresses basicity (Imamoto conditions).
Deep Dive: The Mechanism of Failure

Understanding why the reaction fails is crucial for fixing it. The competition is between the Halogen-Magnesium Exchange (Desired) and Nucleophilic Addition (Undesired).

FailureMechanism Substrate 2-Chloropyrazine Reagent iPrMgCl·LiCl Substrate->Reagent PathA Path A: Exchange (Kinetic Control) Reagent->PathA Low Temp (-78°C) PathB Path B: Addition (Thermodynamic/Steric) Reagent->PathB High Temp / Sterics ProdA Pyrazinyl-MgCl (Active Species) PathA->ProdA ProdB 2-Chloro-3-isopropylpyrazine (Impurity) PathB->ProdB

Figure 2: Kinetic vs. Thermodynamic pathways in pyrazine functionalization.

Expert Insight: The pyrazine ring is electron-deficient, making the carbons susceptible to attack.[5] iPr- is a strong nucleophile. At higher temperatures, the energy barrier for nucleophilic attack is overcome. At low temperatures (-78°C), the Halogen-Mg exchange is kinetically favored because it proceeds via a concerted 4-membered transition state (sigma-bond metathesis) which has a lower activation energy than the addition-elimination pathway.

Advanced Protocol: Transmetalation (The "Safety Net")

If the Magnesium species is too unstable (decomposing even at -78°C), you must move to a less electropositive metal, typically Zinc.

The "Knochel-Zinc" Modification:

  • Perform the exchange with iPrMgCl·LiCl at -78°C.

  • Immediately add ZnCl₂ solution (1.0 M in THF) (1.1 equiv).

  • Allow to warm to 0°C or RT.

    • Why? The resulting Pyrazinyl-ZnCl species is covalent and significantly more stable than the ionic Mg species. It tolerates esters, nitriles, and higher temperatures.

  • Functionalization: Use Pd-catalyzed Negishi coupling to react the organozinc species with aryl halides, rather than direct electrophilic trapping.

Frequently Asked Questions (FAQ)

Q: Can I use Rieke Magnesium (Mg) instead of Turbo-Grignard?* A: Technically, yes. Rieke Mg is highly activated and can insert into C-Cl bonds at low temperatures. However, it is expensive, difficult to prepare (requires reduction of MgCl₂ with Lithium/Naphthalene), and often results in lower yields due to the high reactivity of the surface area. The iPrMgCl[1][3][4][6][7]·LiCl exchange is cleaner, cheaper, and more reproducible for pyrazines [1].

Q: My quench gives me the wrong pH and my product disappears. A: Pyrazines are basic. If you quench with strong acid (HCl), you will protonate the pyrazine nitrogens, making the molecule water-soluble. It will stay in the aqueous layer during extraction.

  • Fix: Quench with Saturated NH₄Cl (mildly acidic) or a phosphate buffer (pH 7). Ensure the final extraction pH is slightly basic (pH 8-9) to keep the pyrazine neutral and in the organic phase.

Q: Can I use MeMgCl instead of iPrMgCl? A: No. Methyl Grignard is a poor exchange reagent because the methyl group is a strong nucleophile and the resulting Me-Cl gas is not a driving force. The formation of isopropyl chloride (liquid/solute) and the steric bulk of the isopropyl group drive the equilibrium toward the pyrazinyl Grignard [2].

References
  • Krasovskiy, A., & Knochel, P. (2004).[8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Bao, R. L.-Y., & Zhao, R. (2014). Synthesis of Functionalized Pyrazines via Mg/Halogen Exchange. Organic Process Research & Development.

  • Mosrin, M., & Knochel, P. (2009).[9][10][11] Regio- and Chemoselective Metalation of Chloropyrimidine Derivatives with TMPMgCl[9][11]·LiCl. Chemistry – A European Journal.[11]

  • Sigma-Aldrich Technical Bulletin. (2020). Turbo-Grignard Reagents: A Guide to Halogen-Magnesium Exchange.

Sources

Troubleshooting

Mechanistic Overview: The Causality of pH in Pyrazine Partitioning

Welcome to the Advanced Extraction Support Center Topic: Optimizing pH for the Liquid-Liquid Extraction (LLE) of Amino-Pyrazine Alcohols This technical support guide is designed for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Extraction Support Center Topic: Optimizing pH for the Liquid-Liquid Extraction (LLE) of Amino-Pyrazine Alcohols

This technical support guide is designed for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting for the isolation of amino-pyrazine alcohols from complex aqueous mixtures.

Amino-pyrazine alcohols present a unique liquid-liquid extraction (LLE) challenge due to their polyfunctional, amphoteric-like nature. To successfully partition these molecules from an aqueous reaction mixture into an organic solvent, you must exploit their specific acid-base equilibria.

  • The Pyrazine Ring & Amino Group: The pyrazine nitrogen is weakly basic (pKa ~0.65), while the exocyclic amino group is more basic (pKa ~3.01 for 2-aminopyrazine, and up to ~10.9 for aliphatic amines) [1]. If the aqueous pH drops below 4, these nitrogens protonate, rendering the molecule highly water-soluble.

  • The Alcohol Group: The hydroxyl moiety is weakly acidic (pKa ~15). At extremely high pH (> 13), it can deprotonate into an alkoxide, pulling the molecule back into the aqueous phase.

The Causality of Optimization: The optimal extraction window strictly lies between the pKa of the protonated amine and the pKa of the alcohol. Adjusting the aqueous phase to a pH of 7.5–9.5 ensures the molecule exists predominantly in its neutral, unionized state. Because basicity governs liquid/liquid extractions for these heterocycles, maintaining this neutrality window maximizes lipophilicity and organic partitioning [2].

Quantitative Data: pKa and Partitioning Parameters

The following table summarizes the functional group ionization states to help you predict the behavior of your specific amino-pyrazine derivative during extraction.

Functional GroupTypical pKa RangeIonization State at pH 8.5Impact on LLE Partitioning
Pyrazine Nitrogen0.6 – 2.5Neutral (Unionized)Enhances organic solubility
Exocyclic Amine3.0 – 10.9Neutral (Free Base)Enhances organic solubility
Aliphatic Alcohol15.0 – 16.0Neutral (Protonated)Neutral; maintains lipophilicity
Target Molecule N/A Net Zero Charge Optimal for MTBE/EtOAc extraction

Self-Validating Extraction Protocol

To ensure scientific integrity, this Standard Operating Procedure (SOP) incorporates a self-validating feedback loop. You will not proceed to drying and concentration until empirical evidence confirms the extraction is complete.

Step-by-Step Methodology:

  • Quench & Cool: Cool the aqueous reaction mixture to room temperature (20–25 °C) to prevent thermal degradation and minimize solvent volatilization.

  • pH Adjustment: Slowly add 1M NaOH or saturated NaHCO₃ dropwise while monitoring with a calibrated pH meter. Target a stable pH of 8.0 – 9.0. Note: Adjusting to pH 10 is acceptable for highly basic derivatives, but avoid exceeding pH 10 to prevent emulsion formation[3].

  • Primary Extraction: Add an equal volume of Methyl tert-butyl ether (MTBE) or an Ethyl Acetate/Hexane mixture. Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate.

  • Validation Step (Critical): Spot a micro-aliquot of the aqueous layer onto a silica TLC plate. Visualize under short-wave UV light (254 nm).

    • If a UV-active spot remains at the baseline: The highly polar pyrazine has not been fully extracted. Proceed to Step 5.

    • If no UV-active spot is visible: The extraction is complete. Skip to Step 6.

  • Iterative Extraction: Repeat the extraction with fresh organic solvent. Multiple extractions (3–5 times) are often required to recover >90% of pyrazines due to their inherent polarity [4]. Repeat the Validation Step (Step 4) after each iteration.

  • Washing & Drying: Combine all organic layers. Wash once with saturated brine (NaCl) to remove residual water and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

G A Aqueous Reaction Mixture B Adjust pH to 7.5 - 9.5 (Target Neutrality) A->B C Extract with MTBE/EtOAc (3-5x Iterations) B->C D TLC Validation of Aqueous Layer (UV 254 nm) C->D E UV-Active Spots Remain? (Incomplete Extraction) D->E E->C Yes (Repeat Extraction) F Combine Organic Layers & Proceed to Drying E->F No (Extraction Complete)

Self-validating pH optimization and liquid-liquid extraction workflow.

Troubleshooting & FAQs

Q: Why am I experiencing low recovery yields (< 50%) even after adjusting the pH to 8.5? A: Amino-pyrazine alcohols retain significant polarity even in their neutral state. A single extraction is mechanically insufficient. Causality dictates that the partition coefficient (LogP) for these heterocycles is relatively low. You must perform multiple sequential extractions (at least 3 to 5 times) using moderately polar organic solvents like MTBE or an Ethyl Acetate/Hexane mixture to achieve >90% recovery [5].

Q: I adjusted the pH to 12 to ensure the amine is fully deprotonated, but my yield dropped. Why? A: While high pH ensures the amine is free-based, extreme alkaline conditions (pH > 12) can lead to the partial deprotonation of the alcohol group (forming a water-soluble alkoxide) or induce chemical degradation of the pyrazine ring. Stick to the optimal neutrality window of pH 8.0–9.5.

Q: My extraction formed a stubborn emulsion. How do I break it without altering the optimized pH? A: Emulsions in this context are caused by the amphiphilic nature of the amino-alcohol acting as a surfactant between the aqueous and organic layers. Do not change the pH. Instead, increase the ionic strength of the aqueous phase by saturating it with NaCl (brine). This "salting-out" effect decreases the solubility of the neutral pyrazine in water, forcing it into the organic phase and breaking the interfacial tension.

Q: Can I use Dichloromethane (DCM) instead of MTBE? A: Yes, but with caveats. While DCM is highly effective for extracting pyrazines, it is a halogenated solvent that can complicate downstream purification if imidazole impurities are present in your reaction matrix. Studies show that using hexane or MTBE allows for a cleaner extraction profile, though it necessitates a higher number of extraction cycles [4].

References

  • An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem. 1

  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. ACS Publications. 2

  • Characterization of pyrazines in some Chinese liquors and their approximate concentrations. NIH / PubMed. 3

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.

  • Isolation techniques for pyrazine products from complex reaction mixtures. BenchChem. 4

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation of 3-Chloropyrazine Derivatives: A Comparative Guide to EI and ESI-MS/MS Strategies

Executive Summary 3-Chloropyrazine derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for antitubercular, diuretic, and antineoplastic agents. Their analysis in drug development—specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloropyrazine derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for antitubercular, diuretic, and antineoplastic agents. Their analysis in drug development—specifically for metabolite identification and impurity profiling—requires a nuanced understanding of their mass spectrometric behavior.

This guide compares the two dominant analytical strategies: Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS) . While EI provides fingerprint-rich spectra ideal for library matching, ESI-MS/MS offers superior sensitivity and mechanistic insight into specific substructures via neutral loss scanning. This document details the fragmentation causality, isotopic signatures, and experimental protocols required to validate these compounds in complex biological matrices.

Part 1: Technical Deep Dive – The Fragmentation Mechanism

The mass spectral behavior of 3-chloropyrazine derivatives is governed by two competing factors: the stability of the aromatic pyrazine ring and the lability of the carbon-chlorine bond.

The Chlorine Signature (Isotopic Validation)

Before fragmentation analysis, the presence of a 3-chloropyrazine core is self-validated by the unique isotopic abundance of chlorine.

  • Mechanism: Natural chlorine exists as

    
     (75.78%) and 
    
    
    
    (24.22%).
  • Diagnostic Signal: Any intact derivative will exhibit an

    
     and 
    
    
    
    peak pair with a distinct 3:1 intensity ratio . This pattern persists in any fragment ion retaining the chlorine atom, serving as an internal quality control check.
Primary Fragmentation Pathways

The fragmentation of the 3-chloropyrazine core (


) follows distinct pathways depending on the ionization energy and mode (Odd-electron in EI vs. Even-electron in ESI).
  • Pathway A: Dehalogenation (Loss of Cl/HCl)

    • EI Mode: Direct homolytic cleavage of the C-Cl bond yields the pyrazinyl cation (

      
      ).
      
    • ESI Mode:[1][2][3][4] Heterolytic cleavage or elimination of HCl is common, especially if an adjacent proton-donating group (e.g., amino or hydroxyl) facilitates a concerted mechanism.

  • Pathway B: Ring Cleavage (Loss of HCN)

    • Nitrogen heterocycles characteristically eliminate hydrogen cyanide (HCN, 27 Da).

    • For 3-chloropyrazine, this results in a ring contraction to a chloropropenyl cation or similar acyclic species.

  • Pathway C: Substituent-Driven Rearrangement

    • Derivatives with ortho substituents (e.g., 2-amino-3-chloropyrazine) often undergo "ortho effects," where the substituent interacts with the chlorine, leading to unique cyclizations or eliminations not seen in the unsubstituted parent.

Part 2: Comparative Analysis – EI vs. ESI-MS/MS[1]

This section objectively compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for analyzing 3-chloropyrazine derivatives.

Table 1: Performance Comparison Matrix
FeatureElectron Ionization (GC-EI-MS) Electrospray Ionization (LC-ESI-MS/MS)
Ionization Energy High (70 eV) - Hard IonizationLow (1-5 kV) - Soft Ionization
Primary Ion Species Radical Cation (

)
Protonated Molecule (

)
Molecular Ion Stability Low (often weak or absent)High (Base peak usually

)
Structural Insight Fingerprinting: Rich fragmentation pattern ideal for library searching (NIST/Wiley).Substructure ID: Controlled fragmentation (CID) allows mapping of specific functional groups.
Chlorine Retention Often lost immediately (C-Cl bond is weak).Often retained in precursor; lost in specific MS/MS transitions.
Limit of Detection Nanogram range (requires volatility).Picogram/Femtogram range (handles polar metabolites).
Best Application Impurity profiling of raw materials (volatile).Metabolite identification in plasma/urine (polar/non-volatile).
Scenario Analysis: Metabolite Identification
  • The Challenge: Identifying a hydroxylated metabolite of a 3-chloropyrazine drug.

  • EI Performance: The high energy may cause dehydration (

    
    ) or extensive ring shattering, making it difficult to pinpoint where the hydroxylation occurred. The molecular ion may be missing.[2][3][5][6]
    
  • ESI-MS/MS Performance: The

    
     is stable. MS/MS experiments can isolate the precursor.[7][8] If the "Chlorine Isotope Pattern" is preserved in the fragment ions, the researcher confirms the metabolic change happened on the side chain, not the ring. If the pattern is lost, the ring itself was modified/opened.
    

Part 3: Visualization of Pathways

Diagram 1: Fragmentation Pathways of 2-Amino-3-Chloropyrazine

This diagram illustrates the competing pathways of dehalogenation and ring contraction, critical for structural elucidation.

Fragmentation Precursor Precursor: 2-Amino-3-Chloropyrazine [M+H]+ m/z 130/132 (3:1) Intermediate1 Loss of HCl [M+H - HCl]+ m/z 94 Precursor->Intermediate1 Pathway A: Elimination (-36/38 Da) Intermediate2 Loss of HCN [M+H - HCN]+ m/z 103/105 Precursor->Intermediate2 Pathway B: Ring Cleavage (-27 Da) Fragment2 Azirine Derivative m/z 76 Intermediate1->Fragment2 - HCN Fragment1 Pyrazinium Cation Ring Contraction Intermediate2->Fragment1 - Cl Radical

Caption: Figure 1. Competing fragmentation pathways for protonated 2-amino-3-chloropyrazine under ESI-CID conditions. Pathway A dominates when collision energy is low; Pathway B requires higher activation energy.

Part 4: Experimental Protocols

Protocol 1: LC-ESI-MS/MS Structural Elucidation Workflow

Objective: To identify 3-chloropyrazine derivatives and their metabolites in biological matrices.

1. Sample Preparation:

  • Dissolve 1 mg of analyte in Methanol:Water (50:50) + 0.1% Formic Acid.

  • Final concentration: 1 µg/mL (1 ppm).

2. LC Conditions (Self-Validating Separation):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Rationale: Chlorinated compounds are moderately lipophilic; this gradient ensures elution while separating polar metabolites.

3. MS Source Parameters (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV.[8]

  • Cone Voltage: 30 V. Note: Too high will cause in-source fragmentation (loss of Cl) before the quadrupole.

  • Source Temp: 120°C; Desolvation Temp: 350°C.

4. MS/MS Acquisition (The "Product" Test):

  • Step A (Full Scan): Scan m/z 50–500. Look for the 3:1 isotope doublet .

  • Step B (Product Ion Scan): Select the

    
     monoisotopic peak as the precursor.
    
  • Step C (Collision Energy Ramp): Acquire spectra at 10, 20, and 40 eV.

    • 10 eV: Preserves

      
      .
      
    • 20 eV: Induces loss of HCl or HCN.

    • 40 eV: Shatters ring system to low mass diagnostic ions (e.g., m/z 40-80 range).

Diagram 2: Analytical Decision Tree

Workflow Start Unknown Sample FullScan Full Scan MS1 Start->FullScan IsotopeCheck Check Isotope Pattern (M and M+2) FullScan->IsotopeCheck Decision Ratio ~3:1? IsotopeCheck->Decision Yes Chloropyrazine Candidate Decision->Yes Yes No Non-Chlorinated or Interference Decision->No No MS2 Perform MS/MS (CID) Yes->MS2 Analyze Loss of 36 Da (HCl) or 27 Da (HCN)? MS2->Analyze Confirm Structure Confirmed Analyze->Confirm

Caption: Figure 2. Decision tree for the identification of 3-chloropyrazine derivatives using isotopic pattern recognition and targeted neutral loss scanning.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Chloropyrazine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019).[9] Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (Demonstrates comparative EI/ESI fragmentation of N-heterocycles). Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: Pyrazine vs. Pyridine Amino Alcohols in Drug Design

Executive Summary This guide provides a technical comparison between Pyrazine (1,4-diazine) and Pyridine (azine) scaffolds when incorporated into amino alcohol pharmacophores. While both heterocycles serve as bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Pyrazine (1,4-diazine) and Pyridine (azine) scaffolds when incorporated into amino alcohol pharmacophores. While both heterocycles serve as bioisosteres in medicinal chemistry, their distinct physicochemical profiles—specifically basicity (


) and 

-deficiency—drive divergent biological outcomes.

Key Verdict:

  • Pyrazine Amino Alcohols are superior candidates for antitubercular applications (specifically M. tuberculosis) due to unique bioactivation pathways and enhanced lipophilic transport across mycobacterial cell walls.

  • Pyridine Amino Alcohols generally exhibit broader antimicrobial and antifungal spectrums and superior aqueous solubility, making them the preferred scaffold for general antibiotic development and salt-formulation suitability.

Physicochemical Foundation: The Nitrogen Effect

The substitution of a carbon with a nitrogen atom profoundly alters the electronic landscape of the ring. Understanding this is prerequisite to interpreting bioactivity data.

Electronic and Acid-Base Properties

The fundamental differentiator is the second nitrogen atom in the pyrazine ring.

FeaturePyridine ScaffoldPyrazine ScaffoldImpact on Bioactivity
Structure 6-membered, 1 Nitrogen6-membered, 2 Nitrogens (1,4)Pyrazine is significantly more electron-deficient.[1]
Basicity (

of conjugate acid)
~5.2~0.6Critical: Pyridine is protonated at physiological pH (forming salts); Pyrazine remains neutral, affecting membrane permeability.
H-Bonding 1 Acceptor2 AcceptorsPyrazine offers versatile binding modes but weaker individual H-bonds due to electron density dispersal.
Lipophilicity (LogP) Lower (more polar)Higher (generally)Pyrazine derivatives often penetrate lipid-rich barriers (e.g., BBB, Mycobacterial wall) more effectively.

-Stacking
ModerateStrongPyrazine is a stronger

-acceptor, favoring interactions with electron-rich aromatic residues (Trp, Phe) in target proteins.
Expert Insight: The Solubility-Permeability Trade-off

Scientist's Note: When designing amino alcohols, the pyridine nitrogen provides a "solubilizing handle" via protonation. In contrast, pyrazine amino alcohols often require structural modification (e.g., polar side chains) to maintain aqueous solubility but offer superior passive diffusion profiles.

Bioactivity Performance Analysis

Antitubercular Activity (Target: Mycobacterium tuberculosis)

This is the domain where Pyrazine often outperforms Pyridine.

  • Mechanism: Pyrazine derivatives (analogous to Pyrazinamide) often act as prodrugs. They passively diffuse into the mycobacterium where they are hydrolyzed by pyrazinamidase (PncA) to the active acid form, disrupting membrane potential.

  • Data Comparison:

    • Pyrazine Amino Alcohols: exhibit MICs often in the range of 6.25 – 25

      
      g/mL  against H37Rv strains.
      
    • Pyridine Analogues: While active (MIC 0.2 – 1.6

      
      g/mL  for optimized 2,4-disubstituted derivatives), they often lack the specific "acid-trap" accumulation mechanism of pyrazines, relying instead on direct enzyme inhibition (e.g., InhA or DprE1).
      
General Antimicrobial & Antifungal Activity

Pyridine derivatives typically show broader efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Efficacy Driver: The basic nitrogen of pyridine mimics the cationic nature of many antimicrobial peptides, facilitating interaction with anionic bacterial membranes.

  • Experimental Observation: In side-by-side SAR studies, replacing a pyridine ring with a pyrazine ring in general antibiotic scaffolds often leads to a 2-4x increase in MIC (lower potency), attributed to the loss of the cationic charge interaction at the receptor site.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the mechanistic divergence between the two scaffolds when acting as pharmacophores.

SAR_Mechanism cluster_0 Pyridine Scaffold cluster_1 Pyrazine Scaffold Pyridine Pyridine Ring (1 Nitrogen) Protonation Protonated at pH 7.4 (Cationic) Pyridine->Protonation High pKa (~5.2) Target_Gen General Bacterial Membrane (Anionic) Protonation->Target_Gen Electrostatic Attraction Pyrazine Pyrazine Ring (2 Nitrogens) Neutral Neutral at pH 7.4 (Lipophilic) Pyrazine->Neutral Low pKa (~0.6) Pyrazine->Target_Gen Weaker Binding Target_TB M. tuberculosis (Lipid-Rich Wall) Neutral->Target_TB Passive Diffusion

Figure 1: Mechanistic divergence showing Pyridine's electrostatic advantage vs. Pyrazine's diffusion advantage.

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts caused by solubility issues.

Synthesis of Amino Alcohol Derivatives (Nucleophilic Substitution)

This protocol applies to both scaffolds (using 2-chloropyridine or 2-chloropyrazine as starting material).

  • Reagents: 1.0 eq Halo-heterocycle, 1.2 eq Amino alcohol (chiral or achiral), 2.0 eq

    
     (base), DMF (solvent).
    
  • Procedure:

    • Dissolve halo-heterocycle in dry DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min at RT.
      
    • Add amino alcohol dropwise.

    • Critical Step: Heat to 80°C for Pyrazine (more reactive due to electron deficiency) or 100-110°C for Pyridine (less reactive to

      
      ). Monitor via TLC (EtOAc:Hexane 1:1).
      
    • Note: Pyrazine reactions often complete faster (2-4 hrs) compared to Pyridine (6-12 hrs).

  • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with brine (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Biological Assay: Microbroth Dilution (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration.

MIC_Workflow Step1 Stock Preparation Dissolve cmpd in DMSO (1 mg/mL) Step2 Serial Dilution 96-well plate (Muller-Hinton Broth) Step1->Step2 2-fold dilutions Step3 Inoculation Add 5x10^5 CFU/mL bacteria Step2->Step3 Step4 Incubation 37°C for 24h (Bacteria) / 48h (Fungi) Step3->Step4 Step5 Readout Visual turbidity or Resazurin dye Step4->Step5

Figure 2: Standardized Microbroth Dilution Workflow for MIC determination.

Protocol Validation Check:

  • Control 1: Solvent control (DMSO only) – must show growth.

  • Control 2: Standard drug (e.g., Isoniazid for TB, Ciprofloxacin for bacteria) – must fall within CLSI defined ranges.

  • Solubility Check: If precipitation is observed in the well, the MIC is invalid. Pyrazine derivatives are less prone to this in high concentrations than neutral pyridine forms.

Strategic Recommendations

If your goal is...Choose Pyrazine Choose Pyridine
Targeting TB / Mycobacteria YES. The lipophilicity and potential for prodrug bioactivation are superior.Secondary choice. Use only if specific enzyme inhibition (e.g., InhA) is the target.
Broad Spectrum Antibiotic No.[2][3] Often lacks the necessary basicity for membrane interaction.YES. The cationic nature at physiological pH enhances potency.
CNS Penetration YES. Lower polar surface area (PSA) relative to ionized pyridines aids BBB crossing.Conditional. Requires masking the basic nitrogen or specific transport.
Salt Formulation Difficult. Requires very strong acids (

0.6).
Easy. Readily forms stable salts (HCl, Mesylate) for oral dosing.

References

  • Physicochemical Properties of Diazines vs Azines Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyrazine and Pyridine. [Link]

  • Antimicrobial Activity of Pyrazine Derivatives Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Source: Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyridine Derivatives in Antitubercular Research Title: 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.[4] Source: Frontiers in Cellular and Infection Microbiology (2022). [Link]

  • Comparative SAR of Nitrogen Heterocycles Title: The pyridazine heterocycle in molecular recognition and drug discovery.[5] (Provides comparative pKa and H-bonding data for diazines vs pyridines). Source: NIH National Library of Medicine (PMC). [Link]

  • Synthesis Protocols for Aminopyrazines Title: Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines.[6] Source: News of Pharmacy (2018). [Link]

Sources

Validation

X-ray crystallography of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol

Comparative Guide: X-Ray Crystallography Strategies for 2-Amino-2-(3-chloropyrazin-2-yl)ethanol The Crystallographic Challenge: Mechanistic Overview For drug development professionals and structural biologists, determini...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: X-Ray Crystallography Strategies for 2-Amino-2-(3-chloropyrazin-2-yl)ethanol

The Crystallographic Challenge: Mechanistic Overview

For drug development professionals and structural biologists, determining the absolute stereochemistry of chiral active pharmaceutical ingredient (API) intermediates is a critical regulatory and mechanistic requirement. The compound 2-Amino-2-(3-chloropyrazin-2-yl)ethanol presents a unique crystallographic challenge due to its highly functionalized, flexible scaffold.

To successfully obtain diffraction-quality crystals for Single Crystal X-Ray Diffraction (SCXRD), we must first understand the causality behind its physical behavior:

  • Hydrogen-Bonding Flexibility: The 1,2-amino alcohol moiety is notoriously difficult to crystallize. These functional groups act as both strong hydrogen-bond donors and acceptors, frequently forming unsymmetrical intra- and intermolecular

    
     and 
    
    
    
    bridges. This often results in the formation of infinite polymeric zigzag chains rather than discrete, ordered lattices, leading to rapid precipitation of amorphous powders or twinned crystals[1].
  • Steric and Electronic Effects: The planar pyrazine ring features nitrogen atoms that serve as secondary hydrogen-bond acceptors. However, the electron-withdrawing chlorine atom at the 3-position not only reduces the basicity of the adjacent pyrazine nitrogen but also introduces steric bulk and potential halogen-bonding interactions. This complex interplay of forces often frustrates classical2[2].

To overcome the entropic penalty of lattice formation, modern crystallographers must pivot away from classical methods and employ advanced structure-locking techniques.

G A 2-Amino-2-(3-chloropyrazin-2-yl)ethanol (Target API Intermediate) B Classical Vapor Diffusion (Slow Evaporation) A->B Direct Crystallization C Chiral Co-Crystallization (L-Tartaric Acid) A->C Co-former Addition D Crystalline Sponge Method (MOF Encapsulation) A->D Guest Soaking E Twinning / Polymeric Chains (Low Resolution) B->E H-Bond Flexibility F Rigid H-Bonded Salt (Diffraction-Quality Crystal) C->F Conformational Locking G Host-Guest Ordering (Diffraction-Quality Crystal) D->G Pore Confinement H SCXRD Analysis & Absolute Stereochemistry F->H G->H

Fig 1. Crystallization Strategy Selection for 2-Amino-2-(3-chloropyrazin-2-yl)ethanol.

Comparative Performance Analysis

  • Chiral Co-Crystallization: By introducing a chiral acid (e.g., L-tartaric acid), we force the primary amine into a protonated salt state. The rigid dicarboxylic acid backbone acts as a bidentate anchor, bridging the amine and the pyrazine nitrogen, thereby locking the rotational degrees of freedom of the ethanol side chain.

  • Crystalline Sponge Method (CSM): When material is heavily limited or remains an intractable oil, CSM bypasses the need for the analyte to form its own lattice. The molecule is absorbed into the pores of a pre-formed 3, which chaperones the guest into an ordered state via van der Waals interactions[3].

Quantitative Method Comparison
ParameterClassical Vapor DiffusionChiral Co-CrystallizationCrystalline Sponge Method (CSM)
Mechanism SupersaturationDiastereomeric Salt FormationHost-Guest Pore Confinement
Material Required 5–10 mg10–20 mg< 50 µg
Time to Crystal 2–6 weeks3–7 days1–3 days
Success Rate < 20% (High Twinning)> 85%> 90%
Absolute Stereochemistry Difficult (Requires heavy atom)Yes (Via chiral co-former)Yes (Via chiral host framework)
Typical R-factor (

)
> 8.0%3.5% – 5.0%5.0% – 7.5%
Primary Limitation Entropic flexibilityRequires co-former screeningHost-guest disorder, High cost

Self-Validating Experimental Protocols

Protocol A: Chiral Co-Crystallization (The Scalable Standard)

This protocol utilizes liquid-liquid diffusion to slowly grow a diastereomeric salt. We utilize Acetonitrile (MeCN) because it solubilizes the free base but acts as an anti-solvent for the highly polar resulting salt, driving controlled precipitation.

  • Analyte Preparation: Dissolve 10.0 mg of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol in 500 µL of warm Acetonitrile (MeCN) in a 2 mL glass crystallization vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Co-former Preparation: In a separate vial, dissolve 1.0 molar equivalent of L-tartaric acid in 100 µL of Methanol (MeOH).

  • Layering (Causality Step): Using a Hamilton syringe, carefully layer the MeOH/L-tartaric acid solution directly on top of the MeCN solution. Do not agitate. The difference in solvent density and polarity creates a diffusion gradient. As the MeOH diffuses into the MeCN, the local dielectric constant drops, forcing the slow, ordered nucleation of the salt.

  • Incubation: Cap the vial loosely (using a needle to puncture the septum once) to allow for slow evaporation. Store in a vibration-free incubator at 20°C.

  • Harvesting: Diffraction-quality, block-like crystals typically form at the solvent interface within 72 to 120 hours. Mount using a loop and perfluoropolyether oil, and flash-cool to 100 K for data collection.

Protocol B: Crystalline Sponge Method (The Low-Input Alternative)

When dealing with sub-milligram quantities of the pyrazine derivative, CSM is the gold standard for4[4].

  • Host Preparation: Obtain a high-quality single crystal of the

    
     MOF (where tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine). Wash the crystal three times with cyclohexane to remove the original mother liquor from the pores.
    
  • Guest Loading: Dissolve 50 µg of 2-Amino-2-(3-chloropyrazin-2-yl)ethanol in 10 µL of cyclohexane in a micro-insert vial.

  • Thermal Soaking (Causality Step): Submerge the MOF crystal into the analyte solution. Seal the vial and incubate at 50°C for 48 hours. Why 50°C? The elevated temperature increases the kinetic energy of the guest molecules, overcoming the steric hindrance of the 3-chloro substituent and facilitating deep diffusion into the MOF pores to displace the cyclohexane solvent.

  • Data Collection: Remove the crystal, mount it immediately on the diffractometer, and collect data at 100 K. The guest molecule's electron density will be clearly visible within the framework voids, allowing for unambiguous assignment of the C2 chiral center.

References

Sources

Comparative

A Comparative Guide to Validating the Purity of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol Standards

In the landscape of pharmaceutical development and research, the purity of active pharmaceutical ingredients (APIs) and reference standards is paramount. This guide provides an in-depth technical comparison of analytical...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and research, the purity of active pharmaceutical ingredients (APIs) and reference standards is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol, a key intermediate in the synthesis of various pharmaceutical agents. Ensuring the purity of this compound is a critical step to guarantee the reliability of subsequent research and the safety and efficacy of the final drug product.[1] This document will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and experimental data to guide researchers in selecting the most appropriate method for their needs.

The validation of analytical procedures is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6] These guidelines emphasize that analytical method validation is a continuous process, essential throughout the lifecycle of a method.[7]

The Importance of a Multi-Faceted Analytical Approach

A single analytical technique is often insufficient to definitively confirm the purity of a compound.[8] A multi-faceted approach, employing several orthogonal methods, provides a more comprehensive and reliable assessment. This guide will delve into the principles, advantages, and limitations of each technique in the context of analyzing pyrazine derivatives.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates.[8] The choice of HPLC method, such as Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC), depends on the physicochemical properties of the analyte and potential impurities.[1]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds are retained longer on the column.[1]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2-Amino-2-(3-chloropyrazin-2-yl)ethenol standard and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1][8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.[1]

  • Data Analysis: Purity is calculated using the area percentage method, where the area of the main peak is divided by the total area of all detected peaks.[1][8]

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[8][9] It offers high sensitivity and provides structural information about the impurities detected.[8] However, it is not suitable for non-volatile or thermally labile compounds.[8]

Experimental Protocol: GC-MS Analysis

Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio.[8]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.[8]

  • GC-MS Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.[8]

    • Injection Mode: Split (e.g., split ratio 50:1).[8]

    • Injection Volume: 1 µL.[8]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • MS Transfer Line Temperature: 280°C.[8]

    • Ion Source Temperature: 230°C.[8][10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9][10]

    • Mass Range: m/z 40-500.[8]

  • Data Analysis: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas.[8]

Caption: General workflow for GC-MS impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[11][12][13] Quantitative NMR (qNMR) can also be a powerful primary method for determining purity without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H NMR Analysis

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei. The chemical shift, integration, and coupling patterns of the signals reveal the electronic environment, number, and connectivity of protons.

Methodology:

  • Sample Preparation: Accurately weigh about 5-10 mg of the 2-Amino-2-(3-chloropyrazin-2-yl)ethenol standard and dissolve it in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H NMR experiment. For quantitative analysis, a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated is crucial.[8]

    • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Data Analysis: The purity is assessed by integrating the signals corresponding to the compound of interest and comparing them to the integrals of any observed impurity signals. For qNMR, an internal standard of known purity and weight is added to the sample, and the purity of the analyte is calculated relative to the internal standard.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing) acquire->process integrate Integrate Signals process->integrate assign Assign Peaks process->assign assess Assess Purity integrate->assess assign->assess

Caption: General workflow for NMR purity assessment.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity.

MethodPrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)AdvantagesLimitations
HPLC (UV) Chromatographic separation based on polarity.[8]98.0 - 99.9%~0.01%~0.03%High resolution, widely available, suitable for non-volatile and thermally labile compounds.[8]Requires impurities to have a UV chromophore for detection.[8]
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio.[8]97.5 - 99.8%~0.001%~0.005%High sensitivity, provides structural information about impurities.[8]Not suitable for non-volatile or thermally labile compounds.[8]
qNMR Signal intensity is directly proportional to the number of nuclei.>99.0%Analyte dependentAnalyte dependentPrimary method, does not require a reference standard of the analyte. Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a well-resolved spectrum.

Ensuring Trustworthiness through Self-Validating Systems

To ensure the trustworthiness of the analytical results, each method must be validated according to ICH and FDA guidelines.[2][7][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7][15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Conclusion

Validating the purity of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol standards requires a comprehensive and well-documented analytical strategy. The choice of analytical methodology should be based on a thorough understanding of the compound's chemical properties and potential impurities. While HPLC is often the workhorse for purity determination in pharmaceutical analysis, GC-MS provides excellent sensitivity for volatile impurities, and NMR offers invaluable structural confirmation and an alternative primary method for quantification. By employing a multi-faceted approach and adhering to rigorous validation protocols, researchers can ensure the quality and reliability of their standards, which is fundamental to the integrity of their scientific work.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (2025). Benchchem.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). FDA.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. (2025). Benchchem.
  • Attygalle, A. B., & Jalsovszky, I. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161. [Link]

  • Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards. (2025). Benchchem.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd.
  • Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. (2025). Benchchem.
  • Impurity Control in the European Pharmacopoeia. (2019). EDQM, Council of Europe.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA.
  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. (2022, December 8). EMA.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.). ResearchGate.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
  • Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. (n.d.). ResearchGate.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
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  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. (2021, September 28). Agilent.
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  • Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. (n.d.). Eurofins.
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  • Chemical Properties of Ethanol, 2-amino-, hydrochloride. (n.d.). Cheméo.
  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2535–2547. [Link]

  • (2R)-2-Amino-2-(2-methylpyrazol-3-yl)ethanol. (n.d.). ChemScene.
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  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (n.d.). PMC.
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  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (2025, February 2). SciHorizon.
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  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI.
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  • Application Notes and Protocols for the Structural Elucidation of N-[(2- Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy. (n.d.). Benchchem.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR.
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  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. (n.d.).
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  • HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column. (n.d.). SIELC Technologies.

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Safety & Regulatory Compliance

Safety

2-Amino-2-(3-chloropyrazin-2-yl)ethenol proper disposal procedures

High-Temperature Disposal and Handling Protocols for 2-Amino-2-(3-chloropyrazin-2-yl)ethenol As a Senior Application Scientist, I frequently oversee the integration of complex halogenated heteroaromatic intermediates int...

Author: BenchChem Technical Support Team. Date: March 2026

High-Temperature Disposal and Handling Protocols for 2-Amino-2-(3-chloropyrazin-2-yl)ethenol

As a Senior Application Scientist, I frequently oversee the integration of complex halogenated heteroaromatic intermediates into drug development pipelines. 2-Amino-2-(3-chloropyrazin-2-yl)ethenol is a highly reactive intermediate characterized by its pyrazine core, an aminoethenol functional group, and a critical chlorine substituent at the 3-position. While its structural properties make it invaluable for synthesizing complex active pharmaceutical ingredients (APIs), the presence of both nitrogen and chlorine atoms creates a highly specific hazard profile during disposal.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and protecting laboratory personnel and the environment[1].

Mechanistic Hazard Profiling: The Causality of Disposal Choices

To design an effective disposal protocol, we must first understand the thermal and chemical degradation pathways of the compound. We do not simply throw this into a generic waste bin; every step of its disposal is dictated by its molecular structure:

  • Dioxin/Furan Formation Risk : The defining feature of this molecule's waste profile is the chlorine atom. When halogenated organic compounds are combusted at standard temperatures (800°C–1000°C), incomplete oxidation can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). To prevent this, the waste must be routed to a specialized facility capable of high-temperature incineration (≥1100°C–1200°C) with a minimum flue gas residence time of 2 seconds[2][3].

  • Acid Gas Generation : Complete combustion of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol yields carbon dioxide, water, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. Consequently, the receiving incinerator must be equipped with alkaline scrubbers to neutralize the acidic effluent[4].

  • Cost and Reactivity Segregation : Halogenated waste streams are significantly more expensive to process—often costing three times as much as non-halogenated streams[5]. Furthermore, halogenated solvents can dissociate over time to produce trace acids that corrode metal containers; thus, high-density polyethylene (HDPE) or compatible glass containers are strictly required[6].

Quantitative Disposal Parameters

The following table summarizes the critical physicochemical and logistical data required for manifesting and processing this compound.

ParameterSpecification / RequirementScientific Rationale
Waste Classification Halogenated Organic WasteContains halogens; requires specialized destruction to comply with RCRA[1][3].
Incineration Temperature 1100°C – 1200°CEssential to break C-Cl bonds and prevent dioxin/furan formation[2][3].
Minimum Residence Time 2.0 SecondsEnsures complete oxidation of partially incinerated hydrocarbons[2].
Primary Containment HDPE or PTFE-lined GlassHalogenated organics can generate trace HCl, which corrodes metal safety cans[6].
Incompatible Materials Strong oxidizers, non-halogenated wastePrevents exothermic reactions and reduces overall disposal costs[5][7].

Operational Protocol: Step-by-Step Disposal Methodology

Phase 1: Point-of-Generation Segregation

  • Verify the Waste Stream : Before discarding any solutions containing 2-Amino-2-(3-chloropyrazin-2-yl)ethenol, confirm that the collection carboy is explicitly designated for "Halogenated Solvents"[5].

  • Avoid Commingling : Never mix this compound with non-halogenated waste, heavy metals, or acutely toxic "P-listed" wastes. Commingling dilutes the halogen concentration but exponentially increases the volume of waste requiring expensive high-temperature treatment[5].

  • Fume Hood Operation : All transfers of liquid waste must be conducted within a properly functioning, face-velocity certified chemical fume hood to prevent inhalation of volatile organic compounds or aerosolized particulates[6].

Phase 2: Containment and Accumulation

  • Select the Receptacle : Use a 4-liter poly bottle or a 5-gallon white plastic carboy (HDPE). Do not use metal safety cans[5][6].

  • Secondary Containment : Place the primary waste container inside a chemically resistant secondary containment tray. This self-validating step ensures that if the primary vessel fails, the halogenated liquid will not breach the laboratory environment[7].

  • Labeling : Affix a Hazardous Waste Tag immediately upon adding the first drop of waste. The tag must clearly identify the hazard class ("Toxic, Halogenated") and list the chemical constituents with their approximate percentages[5][7]. Keep the container tightly closed unless actively adding waste[7].

Phase 3: Spill Response and Decontamination In the event of a localized spill (e.g., <500 mL of solution or <50 g of solid):

  • Solid Spills : If the neat powder is spilled, do not dry sweep, as this generates hazardous dust. Gently cover the powder with slightly dampened inert absorbent pads to suppress aerosolization, then carefully scoop the material into a sealable hazardous waste bag[8].

  • Liquid Spills : Don double nitrile or Viton gloves and chemical splash goggles. Apply an inert dry absorbent (e.g., diatomaceous earth or specialized spill pads) to the liquid. Do not flush with water, as halogenated organics must not enter the municipal drain system[6].

  • Decontamination : Place all used spill pads, contaminated gloves, and paper towels into a sealed bag, tag it as "Hazardous Waste - Halogenated Contaminated Solid," and request an immediate pickup from Environmental Health and Safety (EHS)[5].

Phase 4: Final Destruction Routing

  • Manifesting : Ensure the waste is manifested under the appropriate EPA waste codes for halogenated organics prior to transport.

  • Vendor Verification : Confirm with your waste disposal vendor that the material will be routed to a rotary kiln or liquid injection incinerator operating at >1100°C with continuous emission monitoring systems (CEMS) for HCl and NOx[3][4].

Waste Routing Visualization

Below is the logical workflow for processing 2-Amino-2-(3-chloropyrazin-2-yl)ethenol waste streams, ensuring no cross-contamination occurs.

G Start Waste Generation: 2-Amino-2-(3-chloropyrazin-2-yl)ethenol CheckState Determine Physical State & Contamination Level Start->CheckState Solid Solid Powder & Contaminated PPE CheckState->Solid Dry Waste Liquid Liquid Solutions & Reaction Mother Liquors CheckState->Liquid Solvents Segregate Segregate as Halogenated Waste (Strictly isolate from non-halogenated) Solid->Segregate Liquid->Segregate Containment HDPE Secondary Containment & RCRA Tagging Segregate->Containment Incineration High-Temp Incineration (>1100°C) Residence Time > 2.0s Containment->Incineration EPA Manifest Scrubber Alkaline Scrubber (HCl & NOx Neutralization) Incineration->Scrubber Flue Gas Treatment

Figure 1: Decision tree and routing protocol for the disposal of halogenated pyrazine derivatives.

References

  • Halogenated Solvents in Laboratories Washington State University (WSU)[Link]

  • Halogenated Solvents in Laboratories - Campus Operations Temple University [Link]

  • Hazardous Waste Disposal Guide - Research Areas Dartmouth Policy Portal [Link]

  • 3-D Flow Modeling of a Hazardous Waste Incinerator Journal of the Air & Waste Management Association (Taylor & Francis) [Link]

  • Industrial Emissions Licence - Incinerator Operating Temperatures Environmental Protection Agency (EPA Ireland) [Link]

  • Economic Study of Solvent Recycling and Treatment – Final Report Environmental Protection Agency (EPA Ireland) [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (US EPA)[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(3-chloropyrazin-2-yl)ethenol

As a Senior Application Scientist, I approach the handling of complex halogenated active pharmaceutical ingredients (APIs) and their intermediates not merely as a compliance exercise, but as a chemical system requiring m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex halogenated active pharmaceutical ingredients (APIs) and their intermediates not merely as a compliance exercise, but as a chemical system requiring mechanistic respect. 2-Amino-2-(3-chloropyrazin-2-yl)ethenol combines an electrophilic chloropyrazine core with a reactive amino-ethenol moiety. To handle this compound safely, researchers must understand the causality behind its hazards and implement self-validating protocols that eliminate operational blind spots.

This guide provides the authoritative framework for personal protective equipment (PPE), handling workflows, and disposal plans necessary to maintain absolute laboratory safety.

Mechanistic Hazard Profile & Risk Assessment

Before donning PPE, it is critical to understand why this compound is hazardous. The chlorine atom at the 3-position of the pyrazine ring significantly increases the electrophilicity of the aromatic system. This structural feature facilitates nucleophilic substitution reactions with biological macromolecules, particularly thiol groups in cellular proteins, which is the primary driver of its acute dermal toxicity and tissue sensitization[1].

Furthermore, the compound poses a severe respiratory hazard. Inhalation of its dust or aerosols can lead to acute specific target organ toxicity (respiratory system irritation)[2]. Because it is a halogenated aromatic, it can also generate static electricity during powder transfer, requiring strict anti-static mitigation[3].

Mechanism A 2-Amino-2-(3-chloropyrazin-2-yl)ethenol B Electrophilic C-Cl Bond A->B C Biological Nucleophiles (e.g., Protein Thiols) B->C Nucleophilic Substitution D Covalent Adduct Formation: Tissue Sensitization C->D

Mechanistic pathway of chloropyrazine-induced tissue sensitization.

Quantitative PPE and Environmental Specifications

To prevent mucosal absorption and dermal permeation, standard laboratory attire is insufficient. All protective equipment must meet specific quantitative thresholds.

Protection CategorySpecification / StandardQuantitative MetricMechanistic Justification
Hand Protection EN 374 Compliant NitrileThickness ≥ 0.4 mm, Breakthrough > 480 minPrevents rapid permeation of halogenated aromatics[4].
Eye/Face Protection EN 166 / NIOSH GogglesZero gap tolerance (Snug-fitting)Protects against mucosal absorption of fine aerosols[4].
Respiratory Full-face respirator (ABEK-P3)APF (Assigned Protection Factor) ≥ 20Required if airborne limits exceed safe thresholds[4].
Ventilation Chemical Fume HoodFace velocity 80 - 100 fpm (0.4 - 0.5 m/s)Captures volatile emissions and reactive dust particles.
Storage Temperature Control2°C to 8°C (Cool, dry, dark)Prevents thermal decomposition and toxic gas expansion[5].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Phase 1: Pre-Operational Setup

  • Verify Environmental Controls: Ensure the chemical fume hood is operational. Verify the digital face velocity monitor reads between 80 and 100 fpm.

  • Clear Incompatibles: Remove all strong oxidizing agents and strong acids from the workspace, as these can trigger violent reactions or decomposition into toxic nitrogen oxides (NOx) and hydrogen chloride gas[2].

Phase 2: PPE Donning & Validation

  • Glove Integrity Test: Before donning, inflate the ≥0.4 mm nitrile gloves manually to check for micro-tears. This is a critical self-validation step when handling skin-sensitizing halogenated aromatics.

  • Double-Gloving: Apply a thinner (0.11 mm) inner nitrile glove for dexterity, covered by the 0.4 mm outer glove for chemical resistance.

  • Respirator Seal Check: If handling bulk powders outside a closed system, don the ABEK-P3 respirator and perform a negative-pressure seal check.

Phase 3: Material Handling & Transfer

  • Static Mitigation: Halogenated pyrazines can accumulate static charge. Ground and bond all receiving equipment[3].

  • Non-Sparking Tools: Use only spark-free, anti-static spatulas (e.g., PTFE-coated or ceramic) for weighing and transfer[3]. Do not use plastic buckets or standard metal spatulas that may generate a discharge[3].

  • Closed-System Weighing: Weigh the compound within a localized exhaust ventilation (LEV) enclosure or directly inside the fume hood.

Workflow S1 1. Environmental Control Verify Hood Velocity (80-100 fpm) S2 2. PPE Validation Inspect EN374 Nitrile Gloves S1->S2 S3 3. Material Handling Ground Equipment & Use Non-Sparking Tools S2->S3 S4 4. Waste Segregation Isolate Halogenated Organic Stream S3->S4

Standard operating procedure for handling halogenated pyrazine derivatives.

Spill Response and Decontamination Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization and respiratory exposure.

  • Evacuation & Isolation: Immediately evacuate personnel to safe, upwind areas and deny unnecessary entry[4],[5].

  • Containment: Do not use combustible absorbents like sawdust. Contain and absorb small quantities with vermiculite or a dedicated inert chemical binder[3].

  • Collection: Sweep up the absorbed material using non-sparking tools to prevent ignition of any co-solvent vapors[4].

  • Surface Decontamination: Wash the affected area thoroughly with a compatible solvent, followed by copious amounts of soap and water, ensuring all washings are captured for hazardous waste disposal[3],[5].

Chemical Waste Segregation and Disposal

Improper disposal of halogenated compounds can lead to catastrophic environmental contamination or the release of highly toxic dioxins during standard incineration.

  • Strict Segregation: 2-Amino-2-(3-chloropyrazin-2-yl)ethenol must be strictly segregated into a Halogenated Organic Waste stream. Never mix it with non-halogenated solvents.

  • Containerization: Keep the chemical waste in suitable, tightly closed, and properly labeled containers[4].

  • Final Destruction: Adhered or collected material must be disposed of via high-temperature incineration (>1000°C) equipped with acid-gas scrubbers, in accordance with appropriate environmental laws and regulations[4].

References

  • Halogenated aromatic compounds: Topics by Science.gov. Science.gov. Available at:[Link]

Sources

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